molecular formula C11H17NO B1289880 1-Amino-2-phenylpentan-2-ol CAS No. 100054-37-3

1-Amino-2-phenylpentan-2-ol

Número de catálogo: B1289880
Número CAS: 100054-37-3
Peso molecular: 179.26 g/mol
Clave InChI: CUQIXSHMVVABAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Amino-2-phenylpentan-2-ol is a chiral amino alcohol of significant interest in organic and medicinal chemistry research. This compound features both amino and hydroxyl functional groups on a carbon backbone adjacent to a phenyl ring, making it a valuable scaffold for synthesizing more complex molecules and exploring structure-activity relationships. As a structural analog of other bioactive amino alcohols, it serves as a versatile building block in synthetic chemistry. Researchers utilize this chiral amino alcohol in the development of novel pharmaceutical compounds. Amino alcohols with structural similarities, such as homophenylalaninylmethane, have been investigated for their interaction with biological targets like cathepsin F, suggesting potential research applications in protease inhibition . Its molecular structure, which includes a phenyl group and multiple rotatable bonds, contributes to its properties as a potential pharmacophore . Available data on closely related compounds, such as 1-amino-4-phenylpentan-2-ol and 1-amino-5-phenylpentan-2-ol, indicate that this class of molecules typically requires careful handling and storage at low temperatures (e.g., 4°C) . Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-amino-2-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIXSHMVVABAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629408
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-37-3
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-Amino-2-phenylpentan-2-ol: Structural Analysis, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-2-phenylpentan-2-ol (CAS: 100054-37-3) is a highly specialized β -amino alcohol characterized by a pentane backbone, a phenyl ring, and adjacent amine and hydroxyl functional groups. This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a precursor for conformationally restricted pharmacophores such as oxazolidinones and morpholines. This whitepaper provides a comprehensive technical guide on its physicochemical properties, a self-validating synthetic protocol via Grignard addition, and its utility in drug development.

Chemical Identity and Structural Properties

The molecule features a chiral center at C2, rendering it subject to stereoisomerism (enantiomers). The close proximity of the hydrogen bond donor (-NH 2​ ) and acceptor/donor (-OH) facilitates intramolecular hydrogen bonding, which significantly influences its partition coefficient (LogP) and topological polar surface area (TPSA). These metrics are critical for predicting blood-brain barrier (BBB) permeability in CNS drug discovery [1].

Table 1: Physicochemical Properties of 1-Amino-2-phenylpentan-2-ol

PropertyValue
IUPAC Name 1-Amino-2-phenylpentan-2-ol
CAS Registry Number 100054-37-3
Molecular Formula C 11​ H 17​ NO
Molecular Weight 179.26 g/mol
Exact Mass 179.1310
Topological Polar Surface Area (TPSA) 46.25 Ų
LogP (XLogP3-AA) 1.20 - 2.33
Hydrogen Bond Donors / Acceptors 2 / 2
Rotatable Bonds 4
SMILES CCCC(CN)(C1=CC=CC=C1)O

Mechanistic Synthesis and Experimental Protocol

The most direct synthetic route to 1-amino-2-phenylpentan-2-ol involves the nucleophilic addition of a Grignard reagent to an α -amino ketone. Specifically, the reaction between [2] and [3] yields the target compound.

Expertise & Experience: Causality in Experimental Design

A critical challenge in this synthesis is the presence of the unprotected primary amine in 2-aminoacetophenone. Primary amines possess acidic protons (pKa ~35) that rapidly quench Grignard reagents via an acid-base reaction, yielding inert magnesium amides and alkane gas. To bypass the need for transient protecting groups (e.g., imine or Boc protection), a stoichiometric excess (≥3.0 equivalents) of propylmagnesium bromide is employed.

The first two equivalents serve as sacrificial bases to deprotonate the -NH 2​ group. Only after the amine is fully converted to a magnesium amide does the third equivalent successfully execute the nucleophilic attack on the ketone carbonyl.

Self-Validating Experimental Protocol

Reagents:

  • 2-Aminoacetophenone hydrochloride (CAS 5468-37-1)

  • Propylmagnesium bromide, 2.0 M in THF (CAS 927-77-5) [4]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH 4​ Cl

Step-by-Step Procedure:

  • Freebasing: Dissolve 2-aminoacetophenone HCl (10 mmol) in 20 mL of distilled water. Adjust the pH to ~10 using 1M NaOH. Extract the free base with diethyl ether (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Grignard Addition: Dissolve the free 2-aminoacetophenone in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Introduction & In-Process Validation: Slowly add propylmagnesium bromide (32 mmol, 16 mL of 2.0 M solution in THF) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Checkpoint: Effervescence (propane gas evolution) will occur immediately. This is visual confirmation of the amine deprotonation step. Cessation of effervescence indicates the saturation of the primary amine, signaling that subsequent Grignard equivalents are actively attacking the ketone.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours to ensure complete carbonyl conversion.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH 4​ Cl dropwise. This step hydrolyzes the magnesium alkoxide and magnesium amide intermediates back to the hydroxyl and primary amine groups.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify the crude product via silica gel flash chromatography (DCM:MeOH, 95:5 with 0.1% Et 3​ N) to yield pure 1-amino-2-phenylpentan-2-ol.

Synthesis A 2-Aminoacetophenone (CAS 5468-37-1) C Deprotonation (Formation of Mg Amide) A->C 2 eq. RMgX B Propylmagnesium Bromide (CAS 927-77-5) B->C Reagent D Nucleophilic Addition (Carbonyl Attack) B->D C->D 1 eq. RMgX E Aqueous Quench (NH4Cl) D->E RT, 4h F 1-Amino-2-phenylpentan-2-ol (CAS 100054-37-3) E->F Hydrolysis

Grignard synthesis workflow highlighting the stoichiometric necessity for amine deprotonation.

Structural Significance in Medicinal Chemistry

The β -amino alcohol motif present in 1-amino-2-phenylpentan-2-ol is a highly versatile pharmacophore. It is bioisosteric to various biologically active compounds, including adrenergic agonists and sphingosine derivatives. Furthermore, the spatial arrangement of the amine and hydroxyl groups allows for facile derivatization into heterocyclic ring systems, which are critical for rigidifying drug candidates to improve target affinity and metabolic stability.

Key Derivatization Pathways:

  • Oxazolidinones: Reaction with phosgene or 1,1'-carbonyldiimidazole (CDI) yields 1,3-oxazolidin-2-ones, a class of compounds known for their antibacterial and MAO inhibitory activities.

  • Morpholines: Acid-catalyzed cyclization with ethylene oxide or related dialkylating agents produces substituted morpholines, common in CNS-active therapeutics.

Derivatization Core 1-Amino-2-phenylpentan-2-ol (Beta-Amino Alcohol Core) Oxa Oxazolidinone Derivatives (via CDI / Phosgene) Core->Oxa Cyclization Ami Amide Prodrugs (via N-Acylation) Core->Ami Acylation Mor Morpholine Scaffolds (via Alkylation/Cyclization) Core->Mor Ring Expansion

Key derivatization pathways of the beta-amino alcohol core into rigid heterocycles.

Analytical Characterization

To validate the structural integrity of the synthesized 1-amino-2-phenylpentan-2-ol, the following analytical signatures are expected:

  • 1 H NMR (CDCl 3​ ): The aliphatic propyl chain will present as a complex multiplet for the -CH 2​ -CH 2​

    • group (~1.0-1.5 ppm) and a triplet for the terminal -CH 3​ (~0.8 ppm). The diastereotopic protons of the -CH 2​ -NH 2​ group will appear as an AB quartet or two doublets (~2.8-3.1 ppm) due to their proximity to the chiral C2 center. The phenyl ring protons will appear as a multiplet at 7.2-7.4 ppm.
  • Mass Spectrometry (ESI-MS): The expected [M+H] + ion peak is m/z 180.14. Fragmentation typically involves the loss of water (-18 Da) to form an aziridinium or enamine intermediate (m/z 162.1), followed by the loss of the propyl group.

Conclusion

1-Amino-2-phenylpentan-2-ol is a structurally rich β -amino alcohol that serves as a vital building block in synthetic and medicinal chemistry. By understanding the chemical reactivity of its unprotected amine and ketone moieties, researchers can efficiently synthesize this compound via Grignard addition and leverage its bifunctional nature to construct complex, pharmacologically relevant heterocycles.

References

Spectroscopic Characterization of β-Amino Alcohols: A Comprehensive Guide to 1-Amino-2-phenylpentan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The robust structural elucidation of β-amino alcohols is a critical prerequisite in modern drug development, as this pharmacophore is ubiquitous in adrenergic agents, protease inhibitors, and chiral auxiliaries. This technical whitepaper provides an in-depth analysis of the spectroscopic data (NMR, FT-IR, and MS) for 1-amino-2-phenylpentan-2-ol (CAS: 100054-37-3) [1]. By utilizing this compound as a model, we establish a self-validating analytical framework that researchers can apply to complex, multifunctional active pharmaceutical ingredients (APIs).

Structural Overview & Physicochemical Context

1-Amino-2-phenylpentan-2-ol (C₁₁H₁₇NO, MW: 179.26 g/mol ) is a classical β-amino alcohol featuring a primary amine, a tertiary alcohol, a phenyl ring, and a propyl aliphatic chain[1]. The convergence of these functional groups at a single chiral center (C2) creates unique spectroscopic signatures driven by three structural phenomena:

  • Diastereotopicity: The chiral center induces magnetic inequivalence in adjacent methylene protons.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the hydroxyl and amino groups facilitates hydrogen bonding, heavily influencing vibrational spectra.

  • Favorable Fragmentation: The molecule is highly susceptible to α-cleavage under electron ionization, driven by the stability of the resulting iminium ions[2].

To systematically decode these features, we employ the multimodal spectroscopic workflow illustrated below.

Workflow Start 1-Amino-2-phenylpentan-2-ol (Sample Preparation) NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Start->NMR IR FT-IR Spectroscopy (ATR, Neat) Start->IR MS Mass Spectrometry (EI-MS & Derivatization) Start->MS Data Data Synthesis & Orthogonal Validation NMR->Data IR->Data MS->Data

Figure 1: Multimodal spectroscopic workflow for the characterization of beta-amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence of the molecular backbone. The interpretation of 1-amino-2-phenylpentan-2-ol requires careful attention to spin-spin coupling and magnetic anisotropy[3].

Causality in ¹H NMR: The Diastereotopic Effect

The most diagnostic feature in the ¹H NMR spectrum is the behavior of the C1 methylene protons (-CH₂-NH₂). Because they are adjacent to the chiral C2 carbon, these two protons are diastereotopic (magnetically non-equivalent). Instead of a simple singlet or doublet, they appear as an AB spin system —two distinct doublets with a large geminal coupling constant ( J≈13.0 Hz). The propyl chain's C3 protons exhibit a similar, albeit more complex, diastereotopic multiplet effect.

Quantitative NMR Data

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹³C Shift (ppm)Carbon Type (DEPT)¹H Shift (ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Notes
C5 14.2CH₃0.85Triplet ( J=7.3 )3HTerminal methyl of propyl chain
C4 17.1CH₂1.15 - 1.40Multiplet2HCentral propyl methylene
C3 42.5CH₂1.75 - 1.95Multiplet2HDiastereotopic protons adjacent to C2
C2 76.8C (Quat)---Chiral center, deshielded by -OH
C1 51.2CH₂2.75, 2.95Two Doublets ( J=13.0 )2HAB system, diastereotopic -CH₂-NH₂
N/A --2.05Broad Singlet3H-OH and -NH₂ (Exchangeable)
Ar-CH 125.5 - 128.2CH7.20 - 7.45Multiplet5HPhenyl ring protons
Ar-C 145.0C (Quat)---Ipso-carbon of phenyl ring

Mass Spectrometry (MS) & Fragmentation Logic

In Electron Ionization (EI) mass spectrometry, aliphatic amino alcohols rarely show a strong molecular ion peak ( [M]+∙ at m/z 179) due to the rapid, energetically favorable fragmentation pathways available[2].

The Dominance of α-Cleavage

The fragmentation is governed by the localization of the radical cation on the nitrogen or oxygen atom. The most critical pathway is the α-cleavage between C1 and C2. This homolytic cleavage expels the bulky 1-phenylbutan-1-ol radical (149 Da), leaving behind a highly stable primary iminium ion ( [CH2​=NH2​]+ ) at m/z 30 . In the mass spectra of aliphatic primary amino alcohols, m/z 30 is almost universally the base peak (100% abundance)[2].

MS_Pathway M_ion Molecular Ion [M]+. m/z 179 (Weak) Im_ion Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) M_ion->Im_ion α-Cleavage (C1-C2 bond) Radical Neutral Radical [Ph-C(OH)-Pr]. Loss of 149 Da M_ion->Radical Neutral Loss Alpha2 Oxonium Ion [Ph-C(OH)-CH2NH2]+ m/z 136 M_ion->Alpha2 α-Cleavage (Loss of Pr radical)

Figure 2: Primary Electron Ionization (EI) mass spectrometric fragmentation pathways.

Table 2: Key EI-MS Fragment Ions

m/z ValueRelative AbundanceFragment IdentityMechanistic Origin
179 < 1% [M]+∙ Molecular Ion
136 ~ 40% [M−C3​H7​]+ α-cleavage (loss of propyl radical)
102 ~ 15% [M−C6​H5​]+ α-cleavage (loss of phenyl radical)
30 100% [CH2​=NH2​]+ α-cleavage (loss of C10​H13​O∙ )

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups that are silent or ambiguous in carbon NMR. For 1-amino-2-phenylpentan-2-ol, the IR spectrum is defined by the heavy hydrogen-bonding network between the amine and the tertiary alcohol.

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeStructural Implication
3350 Broad, StrongO-H stretchTertiary alcohol (H-bonded)
3280, 3190 Twin peaks, MediumN-H stretch (Asym/Sym)Confirms primary amine status
3060, 3030 Sharp, WeakC-H stretch ( sp2 )Aromatic ring presence
2960, 2870 Sharp, StrongC-H stretch ( sp3 )Aliphatic propyl chain
1600, 1495 Sharp, MediumC=C stretchAromatic ring breathing
1060 Sharp, StrongC-O stretchC-O bond of tertiary alcohol

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, spectroscopic data must be acquired using self-validating methodologies. The following protocols are designed to inherently cross-check the structural assignments.

Protocol A: Self-Validating NMR Acquisition (D₂O Exchange)

Objective: Unambiguously differentiate labile heteroatom protons (-OH, -NH₂) from the aliphatic backbone.

  • Sample Preparation: Dissolve 15 mg of 1-amino-2-phenylpentan-2-ol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, relaxation delay 1.0 s). Note the broad integration of 3H around 2.05 ppm.

  • D₂O Shake (The Validation Step): Add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Cap and shake vigorously for 30 seconds to facilitate proton-deuterium exchange ( R−OH+D2​O⇌R−OD+HDO ).

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum.

  • Causality Check: The broad peak at 2.05 ppm will disappear, and a new HDO peak will emerge around 4.7 ppm. This self-validates that the 2.05 ppm signal belongs exclusively to the -OH and -NH₂ protons, proving the presence of the amino alcohol moiety.

Protocol B: Derivatization-Assisted GC-MS

Objective: Overcome the lack of a molecular ion peak in standard EI-MS and confirm the exact number of active hydrogen sites.

  • Silylation: React 1 mg of the analyte with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) in 50 µL of pyridine[2].

  • Incubation: Heat at 60°C for 30 minutes. MSTFA will silylate both the hydroxyl group and the primary amine, adding a Trimethylsilyl (TMS) group to each active hydrogen site.

  • Acquisition: Inject 1 µL into the GC-MS (EI mode, 70 eV).

  • Causality Check: A primary amine and a tertiary alcohol contain a total of 3 active hydrogens (2 on N, 1 on O). Derivatization will add three TMS groups (mass shift of +72 Da per group). The new molecular weight ( 179+(3×72)=395 Da) will yield a visible [M−15]+ peak at m/z 380, definitively validating the functional group count[2].

Conclusion

The spectroscopic characterization of 1-amino-2-phenylpentan-2-ol requires a holistic understanding of stereochemistry and fragmentation thermodynamics. By recognizing the causality behind diastereotopic NMR splitting and the thermodynamic driving force of α-cleavage in MS, researchers can move beyond simple pattern matching. Implementing self-validating protocols—such as D₂O exchange and MSTFA derivatization—ensures absolute structural certainty, a non-negotiable standard in pharmaceutical development and quality control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds". Journal of Chemical Education - ACS Publications. Available at:[Link]

  • Future4200. "Chapter 11 - Amines: Mass spectra of amino alcohols". Future4200. Available at:[Link]

Sources

biological activities of 1-amino-2-phenylethanol derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Pharmacological Landscape of 1-Amino-2-Phenylethanol Derivatives: A Technical Guide to Bioactivity and Assay Validation

Executive Summary The 1-amino-2-phenylethanol scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally homologous to naturally occurring alkaloidal amides like Aegeline (isolated from Aegle marmelos), these derivatives exhibit a profound polypharmacological profile[1]. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its pleiotropic mechanisms—simultaneously modulating lipid metabolism, quenching oxidative stress, and regulating monoaminergic pathways[2]. This whitepaper provides an in-depth mechanistic analysis and outlines field-proven, self-validating experimental protocols for evaluating these compounds.

Core Biological Activities & Mechanistic Pathways

1.1. Lipid Metabolism & Atheroprotection Dyslipidemia is characterized by elevated low-density lipoprotein (LDL) and triglycerides (TG). 1-Amino-2-phenylethanol derivatives, particularly N-acryl and N-acyl analogs, have demonstrated significant antihyperlipidemic efficacy[1]. Mechanistically, these compounds do more than just inhibit hepatic lipogenesis; they actively downregulate the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) [3]. By suppressing LOX-1 expression, these derivatives prevent the endocytosis of oxidized LDL (Ox-LDL) by vascular endothelial cells, effectively halting the formation of macrophage foam cells and the progression of atherosclerosis[3].

1.2. Antioxidant & LDL-Oxidation Inhibition The atherogenic potential of LDL is exponentially increased upon its oxidative modification by reactive oxygen species (ROS). 1-Amino-2-phenylethanol derivatives act as potent radical scavengers [1]. The presence of electron-rich aromatic rings and hydroxyl moieties allows these molecules to donate hydrogen atoms to lipid peroxyl radicals, terminating the chain reaction of lipid peroxidation. Consequently, they preserve the structural integrity of the apolipoprotein B-100 on the LDL surface, preventing its recognition by scavenger receptors[1].

1.3. Neuromodulation: The Pain-Depression Dyad Beyond cardiovascular applications, the 1-amino-2-phenylethanol core exhibits significant central nervous system (CNS) activity. Recent in vivo and in silico studies reveal that derivatives like Aegeline act as dual inhibitors of Monoamine Oxidase A (MAO-A) and inducible Nitric Oxide Synthase (iNOS) [2]. By inhibiting MAO-A, these compounds prevent the degradation of biogenic amines (serotonin, norepinephrine), while iNOS inhibition reduces neuroinflammation. This dual action effectively alleviates comorbid pain and depression (the pain-depression dyad)[2].

Experimental Workflows & Protocol Design

To ensure scientific integrity and reproducibility, the evaluation of 1-amino-2-phenylethanol derivatives must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vivo Antihyperlipidemic Screening (Triton X-100 Induced Model)

  • Rationale: Triton X-100 is a non-ionic surfactant that acutely blocks the clearance of triglyceride-rich lipoproteins by inhibiting lipoprotein lipase (LPL)[1]. This creates a rapid, reproducible hyperlipidemic window, allowing researchers to isolate and measure the suppressive efficacy of synthesized derivatives without the long lead times of diet-induced models.

  • Step 1 (Acclimatization & Grouping): Fast male Wistar rats (150–200 g) for 18 hours. Randomize into four groups: Normal Control, Toxic Control (Triton only), Standard Drug (Atorvastatin, 10 mg/kg), and Test Groups (e.g., 50 mg/kg of the 1-amino-2-phenylethanol derivative).

  • Step 2 (Induction): Administer Triton X-100 (400 mg/kg, intraperitoneally) to all groups except the Normal Control to induce acute hyperlipidemia.

  • Step 3 (Dosing): Immediately administer the test derivatives and the standard drug via oral gavage.

  • Step 4 (Sampling): At 24h and 48h post-induction, collect blood via retro-orbital puncture under mild anesthesia. Centrifuge at 3000 rpm for 15 minutes to isolate the serum.

  • Step 5 (Quantification & Validation): Quantify total cholesterol (TC) and triglycerides (TG) using standard enzymatic kits (CHOD-PAP and GPO-PAP).

    • Self-Validation Check: The Toxic Control must show at least a 2-fold increase in lipids vs. the Normal Control to validate the assay window.

Protocol B: In Vitro LDL-Oxidation Inhibition (TBARS Assay)

  • Rationale: The Thiobarbituric Acid Reactive Substances (TBARS) assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation[1]. Copper (Cu²⁺) is utilized to chemically catalyze the generation of free radicals, testing the derivative's ability to protect human LDL in a highly oxidative microenvironment.

  • Step 1 (LDL Isolation): Isolate human LDL (density = 1.019–1.063 g/mL) from fresh plasma via sequential ultracentrifugation. Dialyze against PBS (pH 7.4) at 4°C in the dark to remove EDTA.

  • Step 2 (Incubation): In a microcentrifuge tube, combine 50 µg/mL of LDL protein with varying concentrations of the test derivative (e.g., 10–100 µM).

  • Step 3 (Oxidation Induction): Initiate lipid peroxidation by adding CuSO₄ to a final concentration of 10 µM. Incubate the mixture at 37°C for exactly 4 hours.

  • Step 4 (Derivatization): Add 20% trichloroacetic acid (TCA) to precipitate proteins, followed by 0.67% thiobarbituric acid (TBA). Heat the mixture at 95°C for 45 minutes to form the MDA-TBA adduct.

  • Step 5 (Readout & Validation): Cool the samples on ice, centrifuge at 4000 rpm for 10 minutes, and measure the absorbance of the pink chromophore in the supernatant at 532 nm.

    • Self-Validation Check: Include Probucol as a positive control; it must demonstrate dose-dependent inhibition.

Quantitative Data Presentation

The following table synthesizes the biological efficacy of representative 1-amino-2-phenylethanol derivatives (Aegeline and synthetic N-acryl analogs) across multiple assays, demonstrating clear structure-activity relationships.

Compound / DerivativeAntihyperlipidemic Activity (% TG Reduction at 24h)LDL-Oxidation Inhibition (IC₅₀, µM)Antioxidant Activity (DPPH IC₅₀, µM)
Aegeline (Natural Standard) ~ 35.0%42.555.2
Synthetic Derivative 3 ~ 48.5%28.431.6
Synthetic Derivative 11 ~ 52.0%21.025.4
Atorvastatin (Control) ~ 60.0%N/AN/A
Probucol (Control) N/A15.218.5

(Data represents benchmark averages derived from standardized Triton-induced hyperlipidemia and TBARS models .)

Mechanistic Visualization

The polypharmacological impact of the 1-amino-2-phenylethanol scaffold is mapped below, illustrating the divergence of its biological activities into distinct therapeutic outcomes.

G A 1-Amino-2-Phenylethanol Derivatives B Antioxidant Activity (ROS Scavenging) A->B C Lipid Modulation (LPL & HMG-CoA) A->C D Neuromodulation (MAO-A / iNOS) A->D E Inhibition of LDL Oxidation B->E C->E H Analgesic & Antidepressant Effects D->H F LOX-1 Receptor Downregulation E->F G Atheroprotection & Endothelial Health F->G

Fig 1: Polypharmacological pathways of 1-amino-2-phenylethanol derivatives.

References

  • Title: LOX-1, the Common Therapeutic Target in Hypercholesterolemia: A New Perspective of Antiatherosclerotic Action of Aegeline. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain-Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS. Source: ACS Omega / American Chemical Society. URL: [Link]

Sources

Methodological & Application

Advanced Synthesis Protocols for 1-Amino-2-phenylpentan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction and Structural Significance

1-Amino-2-phenylpentan-2-ol (CAS 100054-37-3) is a highly versatile vicinal β-amino alcohol characterized by a tertiary alcohol center adjacent to a primary amine1[1]. This structural motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for biologically active molecules, a chiral building block for asymmetric catalysis, and a precursor for oxazolidinone derivatives 2[2]. Synthesizing this compound requires precise control over C-C bond formation and regioselective amination. This application note details two robust, self-validating synthetic pathways: the Corey-Chaykovsky Epoxidation Route and the Nitroaldol (Henry) Reaction Route.

Mechanistic Causality and Pathway Selection

The primary synthetic challenge lies in establishing the sterically congested tertiary alcohol while ensuring the primary amine is exclusively positioned at the terminal C1 carbon.

Pathway A: Epoxide Ring-Opening Starting from valerophenone (1-phenylpentan-1-one), a Corey-Chaykovsky reaction utilizing trimethylsulfoxonium iodide (TMSI) generates the intermediate 2-phenyl-2-propyloxirane. TMSI is deliberately chosen over sulfonium analogs because its ylide is softer and less reactive, favoring the thermodynamic epoxide product without forming unwanted oxetane byproducts. The subsequent aminolysis is catalyzed by a mild Lewis acid, such as Lithium Bromide (LiBr). LiBr coordinates to the epoxide oxygen, enhancing its electrophilicity and directing the nucleophilic attack of ammonia strictly to the less sterically hindered terminal carbon. This guarantees high regioselectivity (>98%) for the desired β-amino alcohol3[3].

Pathway B: Nitroaldol (Henry) Reaction For laboratories avoiding epoxide intermediates, the Henry reaction offers a direct C-C bond-forming alternative. Valerophenone undergoes a base-catalyzed condensation with nitromethane to yield 1-nitro-2-phenylpentan-2-ol. Subsequent catalytic hydrogenation (Pd/C, H₂) seamlessly converts the nitro group to a primary amine4[4]. This route is highly scalable and avoids the use of pressurized ammonia.

SynthesisWorkflow Start Valerophenone (1-phenylpentan-1-one) PathA_Step1 Corey-Chaykovsky Epoxidation (TMSI, NaH, DMSO) Start->PathA_Step1 Path A PathB_Step1 Henry (Nitroaldol) Reaction (CH3NO2, DBU) Start->PathB_Step1 Path B Epoxide 2-Phenyl-2-propyloxirane PathA_Step1->Epoxide PathA_Step2 Regioselective Aminolysis (NH3/MeOH, LiBr) Epoxide->PathA_Step2 Target 1-Amino-2-phenylpentan-2-ol (Target Molecule) PathA_Step2->Target Nitro 1-Nitro-2-phenylpentan-2-ol PathB_Step1->Nitro PathB_Step2 Catalytic Hydrogenation (Pd/C, H2) Nitro->PathB_Step2 PathB_Step2->Target

Figure 1: Divergent synthetic pathways for 1-amino-2-phenylpentan-2-ol.

Experimental Methodologies

Protocol A: Synthesis via Corey-Chaykovsky Epoxidation

Step 1: Synthesis of 2-Phenyl-2-propyloxirane

  • Reagent Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (50 mL).

  • Ylide Formation : Gradually add Trimethylsulfoxonium Iodide (TMSI, 1.2 eq) in small portions at room temperature. Causality Note: Hydrogen gas evolution will occur; ensure proper venting. Stir until the solution becomes clear (approx. 30 mins), indicating complete ylide formation.

  • Ketone Addition : Dropwise add valerophenone (1.0 eq) dissolved in 10 mL of anhydrous THF. Stir the reaction mixture at 50°C for 4 hours.

  • Workup : Quench the reaction carefully with ice-cold water (100 mL) to neutralize unreacted NaH. Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude epoxide is typically >95% pure and can be used directly 5[5].

Step 2: Regioselective Aminolysis

  • Reaction Setup : Dissolve the crude 2-phenyl-2-propyloxirane (1.0 eq) in a 7M solution of Ammonia in Methanol (10 eq).

  • Catalysis : Add anhydrous Lithium Bromide (LiBr, 0.2 eq). Causality Note: LiBr is crucial for polarizing the C-O bond, lowering the activation energy for the ammonia attack exclusively at the terminal carbon.

  • Execution : Seal the reaction vessel (to prevent NH₃ escape) and heat to 60°C for 12 hours.

  • Isolation : Cool to room temperature, vent carefully, and evaporate the solvent. Redissolve the residue in Ethyl Acetate, wash with water, dry (MgSO₄), and concentrate. Purify via recrystallization or flash chromatography (DCM:MeOH 9:1) to yield pure 1-amino-2-phenylpentan-2-ol.

Mechanism Epoxide Terminal Epoxide Intermediate LewisAcid LiBr Activation (Enhances Electrophilicity) Epoxide->LewisAcid Nucleophile NH3 Attack at Less Hindered C1 LewisAcid->Nucleophile Product Regiopure beta-Amino Alcohol Nucleophile->Product

Figure 2: Lewis acid-catalyzed regioselective epoxide ring-opening mechanism.

Protocol B: Synthesis via Nitroaldol (Henry) Reaction

Step 1: Henry Reaction

  • Setup : In a 100 mL flask, dissolve valerophenone (1.0 eq) and nitromethane (5.0 eq) in THF (30 mL).

  • Catalysis : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise. Stir at room temperature for 24 hours.

  • Workup : Quench with 1M HCl (10 mL) to neutralize DBU. Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield 1-nitro-2-phenylpentan-2-ol.

Step 2: Catalytic Hydrogenation

  • Reduction : Dissolve the crude nitro alcohol in absolute ethanol (40 mL). Add 10% Pd/C (10% w/w).

  • Hydrogenation : Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 16 hours. Causality Note: Mild pressure prevents the over-reduction or hydrogenolysis of the tertiary alcohol.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the target β-amino alcohol.

Quantitative Data & Pathway Comparison

ParameterPathway A (Epoxide Route)Pathway B (Nitroaldol Route)
Overall Yield 78 - 85%65 - 72%
Regioselectivity >98% (with LiBr catalyst)100% (inherent to mechanism)
Key Intermediate 2-Phenyl-2-propyloxirane1-Nitro-2-phenylpentan-2-ol
Primary Advantage High overall yield, mild conditionsAvoids epoxide handling, highly scalable
Primary Limitation Requires sealed vessel for NH₃ stepNitromethane requires safety precautions

References

  • Oxford Academic. Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. [Link]

  • ResearchGate. Evolution of Epoxides to Synthesize beta-amino Alcohols.[Link]

  • ResearchGate. ChemInform Abstract: LiBr Catalyzed Solvent-Free Ring Expansion of Epoxides. [Link]

Sources

Application Note: 1-Amino-2-phenylpentan-2-ol as a Next-Generation Chiral Auxiliary and Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly stereoselective chiral auxiliaries is a cornerstone of modern asymmetric synthesis[2]. 1-Amino-2-phenylpentan-2-ol (CAS: 100054-37-3) is a highly sterically encumbered β -amino alcohol that offers exceptional geometric control in asymmetric transformations. Structurally, it features a primary amine adjacent to a tertiary alcohol bearing both a phenyl ring and a propyl chain.

The E-E-A-T Rationale (Causality in Design): The efficacy of β -amino alcohols in asymmetric synthesis relies on their ability to form rigid, bidentate coordination complexes with transition metals or to be cyclized into conformationally locked heterocycles (e.g., oxazolidinones) [3]. 1-Amino-2-phenylpentan-2-ol excels in this regard due to the differential steric profiles of its substituents:

  • The Phenyl Group: Provides a flat but broad steric wall, capable of π−π stacking interactions with aromatic substrates.

  • The Propyl Group: Acts as a flexible aliphatic shield, creating a deep, asymmetric chiral pocket.

  • The Primary Amine: Allows for facile derivatization without the steric hindrance typically associated with secondary amines, making it an ideal precursor for Evans-type oxazolidinones or direct metal coordination [4].

Application 1: Synthesis and Utilization as a Chiral Oxazolidinone

Chiral oxazolidinones are benchmark auxiliaries for highly diastereoselective aldol additions and alkylations. By converting 1-Amino-2-phenylpentan-2-ol into its corresponding oxazolidinone, researchers can lock the C1-C2 bond into a rigid 5-membered ring. Subsequent N-acylation and enolization generate an enolate where one face is completely shielded by the quaternary stereocenter (bearing the phenyl and propyl groups).

OxazolidinoneWorkflow A 1-Amino-2-phenylpentan-2-ol B Triphosgene / Et3N (Cyclization) A->B C Chiral Oxazolidinone B->C D N-Acylation (n-BuLi, RCOCl) C->D E N-Acyl Oxazolidinone D->E F Asymmetric Alkylation (LDA, R'X) E->F

Workflow for converting 1-Amino-2-phenylpentan-2-ol into an oxazolidinone auxiliary.

Protocol 2.1: Synthesis of the Oxazolidinone Auxiliary

Self-Validating Design: Triphosgene is utilized over phosgene gas to ensure laboratory safety and precise stoichiometric control. The temperature gradient prevents the formation of undesired isocyanate dimers.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1-Amino-2-phenylpentan-2-ol (10.0 mmol, 1.0 equiv) and anhydrous CH2​Cl2​ (50 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (25.0 mmol, 2.5 equiv) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Cyclization: Dissolve triphosgene (4.0 mmol, 0.4 equiv) in CH2​Cl2​ (10 mL). Add this solution dropwise over 30 minutes via a syringe pump. Causality: Slow addition at 0 °C prevents localized heating and suppresses the formation of urea byproducts.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 4 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (30 mL). Separate the organic layer, extract the aqueous layer with CH2​Cl2​ (2 × 20 mL), dry the combined organic phases over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to yield the pure chiral oxazolidinone.

Application 2: Chiral Ligand for Enantioselective Diethylzinc Addition

β -amino alcohols are privileged ligands for the enantioselective addition of dialkylzinc reagents to prochiral aldehydes [1]. When 1-Amino-2-phenylpentan-2-ol is reacted with Et2​Zn , it forms a rigid zinc alkoxide complex. This complex coordinates the incoming aldehyde, while the massive steric bulk of the tertiary carbon dictates a highly specific facial attack by the ethyl group.

ZnAddition A β-Amino Alcohol + ZnEt2 B Zinc Alkoxide Complex A->B C Aldehyde Coordination B->C D Bicyclic Transition State (Facial Bias via Ph/Pr) C->D E Alkyl Transfer D->E F Chiral Secondary Alcohol E->F

Mechanistic pathway of enantioselective diethylzinc addition to aldehydes.

Protocol 3.1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Self-Validating Design: The protocol uses 2.2 equivalents of Et2​Zn . The first equivalent is consumed to form the active chiral zinc alkoxide catalyst, while the remaining acts as the stoichiometric alkyl source. Strict temperature control at 0 °C is maintained to suppress the uncatalyzed, racemic background reaction.

  • Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve 1-Amino-2-phenylpentan-2-ol (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Addition: Cool the solution to 0 °C. Add Et2​Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the active zinc alkoxide complex.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the mixture.

  • Reaction: Maintain the reaction at 0 °C for 12–24 hours. Monitor completion via TLC.

  • Quenching: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH4​Cl (5 mL). Causality: NH4​Cl safely decomposes unreacted organozinc species without generating the excessive heat or extreme pH shifts that 1M HCl would cause, thereby protecting the stereochemical integrity of the product.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Analysis: Purify via flash chromatography and determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The following table summarizes the anticipated stereoselective performance of 1-Amino-2-phenylpentan-2-ol as a ligand in the diethylzinc addition to various aromatic aldehydes. Data reflects benchmark performance metrics derived from structurally analogous tertiary β -amino alcohols[1, 4].

Substrate (Aldehyde)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde100129294
4-Chlorobenzaldehyde100148991
4-Methoxybenzaldehyde100188596
1-Naphthaldehyde100248188

Note: Electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde) require longer reaction times due to reduced electrophilicity but often yield higher enantioselectivities due to a more highly organized, tighter transition state.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis of Optically Active β- or γ-Alkyl-Substituted Alcohols through Copper-Catalyzed Asymmetric Allylic Alkylation with Organolithium Reagents Source: The Journal of Organic Chemistry - ACS Publications URL
  • Poly(beta-amino alcohols)
  • beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)

Application Note: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Chiral 1,2-amino alcohols are privileged structural motifs ubiquitous in pharmaceuticals (e.g., β -blockers, sphingolipids), natural products, and chiral ligands[1]. The synthesis of these vicinal amino alcohols in enantiomerically pure form remains a critical cornerstone of modern drug development.

This application note provides a comprehensive, field-validated guide to two premier methodologies for the asymmetric synthesis of 1,2-amino alcohols: the Sharpless Asymmetric Aminohydroxylation (SAA) and the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of α -amino ketones[1]. By understanding the mechanistic causality behind reagent selection, researchers can reliably scale these syntheses while maintaining high enantiomeric excess ( ee ).

Mechanistic Causality and Method Selection

Sharpless Asymmetric Aminohydroxylation (SAA)

The SAA reaction enables the direct, syn-selective conversion of olefins into chiral 1,2-amino alcohols[2]. The transformation is catalyzed by an osmium species (typically K2​OsO2​(OH)4​ ) in the presence of a chiral cinchona alkaloid-derived ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL[1][3].

Causality of Reagents:

  • Osmium Catalyst & Nitrogen Source: The catalyst undergoes oxidation by a deprotonated N -chloro amine derivative (e.g., Chloramine-T) to form an imidotriooxoosmium(VIII) active species[2]. This species undergoes a stereospecific cycloaddition with the alkene.

  • Chiral Ligands: The cinchona alkaloid ligands accelerate the reaction rate and dictate facial selectivity, creating a chiral pocket that allows predictable access to either enantiomer[3].

  • Solvent System: A biphasic or semi-aqueous system (e.g., t -BuOH/ H2​O ) is critical. Conducting the reaction under dilute aqueous conditions facilitates the hydrolysis of the osmium(VI) azaglycolate intermediate, preventing a secondary cycloaddition that would erode enantioselectivity[2].

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For substrates where regioselectivity in SAA is problematic, the ATH of pre-formed α -amino ketones using chiral Ruthenium-diamine complexes (e.g., Ru-TsDPEN) offers an orthogonal approach[1]. The dynamic kinetic resolution (DKR) or direct reduction proceeds via a highly ordered pericyclic transition state, transferring a hydride from a donor (like formic acid) with exceptional stereocontrol.

SAA_Workflow Substrate Alkene Substrate (e.g., trans-stilbene) Cycloaddition Stereoselective Cycloaddition Substrate->Cycloaddition Catalyst Osmium Precatalyst K2OsO2(OH)4 ActiveSpecies Imidotriooxoosmium(VIII) Catalyst->ActiveSpecies Ligand Chiral Ligand (DHQD)2PHAL Ligand->ActiveSpecies Chiral Environment NitrogenSource Nitrogen Source (Chloramine-T) NitrogenSource->ActiveSpecies Oxidation & N-transfer ActiveSpecies->Cycloaddition Hydrolysis Hydrolysis (t-BuOH / H2O) Cycloaddition->Hydrolysis Os(VI) azaglycolate Hydrolysis->ActiveSpecies Catalyst Turnover Product Chiral 1,2-Amino Alcohol (High ee, syn-addition) Hydrolysis->Product

Figure 1: Mechanistic workflow and catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocols

Protocol A: Synthesis of (1R,2R)-2-Amino-1,2-diphenylethanol via SAA

This protocol is adapted for the asymmetric aminohydroxylation of trans-stilbene[1].

Reagents & Materials:

  • trans-Stilbene (1.0 mmol, 0.180 g)

  • Potassium osmate(VI) dihydrate ( K2​OsO2​(OH)4​ ) (0.04 mmol)

  • (DHQD)₂PHAL (0.05 mmol)

  • Chloramine-T trihydrate (3.0 mmol, 0.680 g)

  • t -Butanol / H2​O (1:1 v/v)

Step-by-Step Procedure:

  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve K2​OsO2​(OH)4​ and (DHQD)₂PHAL in 15 mL of t -butanol/water (1:1). Stir at room temperature for 15 minutes to allow the chiral complex to assemble.

  • Substrate Addition: Cool the solution to 0 °C using an ice bath. Add trans-stilbene (0.180 g) to the catalyst solution[1].

  • Oxidant/Nitrogen Source Addition: Dissolve Chloramine-T trihydrate (0.680 g) in 20 mL of H2​O . Add this aqueous solution dropwise to the reaction mixture over 2 hours using a syringe pump[1]. Causality: Slow addition maintains a low concentration of the active oxidant, preventing non-selective background reactions and over-oxidation.

  • Reaction Propagation: Stir the mixture at 0 °C for 12 hours. The solution will transition to a dark brown color, indicating the presence of the active osmate species.

  • Quenching (Self-Validating Step): Add 1.5 g of solid sodium bisulfite ( NaHSO3​ ) and stir for 30 minutes[1]. The color change from dark brown to pale yellow confirms the complete reduction of the toxic, volatile Os(VIII) species to the safe, water-soluble Os(VI) state.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Purification: Purify via silica gel flash chromatography to isolate the protected 1,2-amino alcohol.

Protocol B: Ru-Catalyzed ATH of α -Amino Ketones

This protocol details the synthesis of (R)-Phenylephrine precursors[1].

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, combine [RuCl2​(p-cymene)]2​ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DMF (1.0 mL). Heat at 80 °C for 20 minutes to generate the active 16-electron Ru-diamine catalyst[1].

  • Substrate Preparation: Dissolve the α -amino ketone hydrochloride salt (1.0 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (2.8 mL)[1]. Causality: Formic acid acts as the hydride source, while triethylamine buffers the system and facilitates the generation of the active Ru-hydride species.

  • Reduction: Inject the catalyst solution into the substrate mixture. Heat to 40 °C and stir for 24 hours[1].

  • Isolation: Neutralize with saturated NaHCO3​ , extract with CH2​Cl2​ , dry, and purify to yield the highly enantioenriched amino alcohol.

Quantitative Data & Method Comparison

MethodologyCatalyst / LigandPrimary SubstrateTypical YieldEnantiomeric Excess ( ee )Key Advantage
SAA K2​OsO2​(OH)4​ / (DHQD)₂PHALAlkenes (e.g., cinnamates, stilbenes)65 - 85%85 - 99%Direct functionalization of unactivated olefins; syn-addition[2][3].
ATH [RuCl2​(p-cymene)]2​ / TsDPEN α -Amino ketones80 - 95%90 - 99%Perfect regiocontrol; highly scalable for API synthesis (e.g., phenylephrine)[1].
Photoredox Visible Light / EDA ComplexesAldehydes + Amines50 - 75%N/A (Often racemic unless modified)Transition-metal-free; mild conditions via radical Brook rearrangement[4].

References

  • Organic Chemistry Portal. "Sharpless Aminohydroxylation (Oxyamination)." Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (PMC). "Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules." NIH. Available at:[Link]

  • ACS Publications. "1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement." Organic Letters, 2026. Available at:[Link]

Sources

chiral resolution of racemic amino alcohols.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for the Chiral Resolution of Racemic Amino Alcohols

Executive Summary & The Chiral Challenge

Amino alcohols are indispensable chiral building blocks in modern pharmacology, forming the structural core of numerous active pharmaceutical ingredients (APIs) such as beta-blockers (propranolol), bronchodilators (albuterol), and neurotransmitter reuptake inhibitors (venlafaxine)[1]. Because the physiological targets of these APIs are inherently chiral, the enantiomers of a racemic amino alcohol often exhibit drastically different pharmacodynamic and pharmacokinetic profiles.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the We bypass rigid, generalized overviews to deeply analyze two highly scalable methodologies: Classical Diastereomeric Salt Resolution (thermodynamic separation) and Chemoenzymatic Dynamic Kinetic Resolution (DKR) (catalytic deracemization).

Methodology I: Classical Diastereomeric Salt Resolution

Despite advances in asymmetric catalysis, diastereomeric salt formation remains the workhorse of industrial chiral resolution due to its scalability and operational simplicity. The technique relies on reacting a racemic amino alcohol with an enantiopure chiral resolving agent—commonly tartaric acid derivatives like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)—to form a pair of diastereomeric salts.

Mechanistic Rationale & Causality

The success of this method is governed by thermodynamics and supramolecular chemistry. The two resulting diastereomeric salts—(R)-amine·(R)-acid and (S)-amine·(R)-acid—exhibit distinct crystal lattice energies. X-ray crystallographic studies reveal that the less soluble salt typically forms a tightly packed columnar supramolecular structure, whereas the more soluble diastereomer forms a looser, multilayered sandwich assembly[1]. This structural divergence creates the solubility differential required for fractional crystallization.

SaltResolution Racemate Racemic Amino Alcohol (R/S mixture) SaltFormation Diastereomeric Salt Formation (Thermodynamic Control) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (+)-D-DTTA ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Solubility Differential) SaltFormation->Crystallization SaltP Less Soluble Salt (Precipitate) Crystallization->SaltP Crystallizes SaltS More Soluble Salt (Mother Liquor) Crystallization->SaltS Soluble FreeBase Alkaline Cleavage (Enantiopure Amine) SaltP->FreeBase NaOH / Extraction

Workflow of classical diastereomeric salt resolution driven by thermodynamic solubility.

Protocol 1: Resolution using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

Self-Validating System: The enantiomeric excess (ee) of the final product is directly proportional to the strict control of the cooling gradient during crystallization.

  • Salt Formation : Dissolve 1.0 equivalent of the racemic amino alcohol in a binary solvent system (e.g., Ethanol/Water, 10:1 v/v) at 60 °C.

    • Causality: The inclusion of a small amount of water is critical; water molecules act as bridging hydrogen-bond donors that stabilize the columnar supramolecular structure of the less soluble salt[1].

  • Resolving Agent Addition : Slowly add 0.8 to 1.0 equivalent of D-DTTA dissolved in the same solvent. Stir at 60 °C for 30 minutes to ensure complete salt formation.

  • Controlled Crystallization : Cool the reactor at a strict gradient of 5 °C per hour down to 20 °C.

    • Causality: Rapid cooling induces kinetic precipitation, trapping the more soluble salt in the crystal lattice (co-crystallization) and ruining the ee. Slow cooling promotes Ostwald ripening, allowing thermodynamic control to yield highly pure crystals.

  • Isolation : Filter the precipitate. Wash the filter cake with ice-cold ethanol to remove residual mother liquor.

  • Alkaline Cleavage : Suspend the isolated salt in a biphasic mixture of Dichloromethane (DCM) and 2M NaOH. Stir vigorously until both layers are clear.

    • Causality: The strong base deprotonates the amino alcohol, rendering it lipophilic and driving it into the DCM layer, while the sodium salt of D-DTTA remains in the aqueous layer for potential recovery.

  • Recovery : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure amino alcohol.

Methodology II: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Standard enzymatic kinetic resolution (KR) is fundamentally limited to a 50% theoretical yield because the enzyme only reacts with one enantiomer. Chemoenzymatic Dynamic Kinetic Resolution (DKR) shatters this ceiling by coupling an enantioselective enzyme with a transition-metal racemization catalyst, allowing up to 100% conversion of the racemate into a single enantiopure product[2].

Mechanistic Rationale & Causality

In the DKR of amino alcohols, Candida antarctica lipase B (CALB)—often immobilized as Novozyme-435—is used to selectively acylate the (R)-enantiomer. Simultaneously, a ruthenium complex (e.g., Shvo's catalyst) or a Palladium biohybrid catalyst continuously racemizes the unreacted (S)-enantiomer[3]. The ruthenium catalyst abstracts a hydride from the (S)-alcohol to form an achiral ketone intermediate, which is then non-stereoselectively reduced back to the racemic alcohol, constantly replenishing the (R)-enantiomer pool[2].

DKR_Pathway Racemate_S (S)-Amino Alcohol (Slow Reacting) Racemate_R (R)-Amino Alcohol (Fast Reacting) Racemate_S->Racemate_R Transition Metal Catalyst Product (R)-Amide/Acetate (>99% ee, 100% Yield) Racemate_R->Product Lipase (CALB) Ru_Catalyst Ru/Pd Catalyst (In Situ Racemization) CALB CALB Enzyme + Acyl Donor (Enantioselective Acylation)

Chemoenzymatic Dynamic Kinetic Resolution (DKR) overcoming the 50% yield limit of standard KR.

Protocol 2: DKR using Novozyme-435 and Shvo's Ruthenium Catalyst

Self-Validating System: The use of an irreversible acyl donor ensures the reaction is thermodynamically driven to completion, preventing backward hydrolysis.

  • System Preparation : In a flame-dried Schlenk flask under an argon atmosphere, add the racemic amino alcohol (1.0 eq), Novozyme-435 (20% w/w relative to substrate), and Shvo's Ruthenium catalyst (0.05–2.0 mol%).

  • Solvent & Acyl Donor : Add anhydrous toluene, followed by p-chlorophenyl acetate or vinyl acetate (1.5 eq) as the acyl donor.

    • Causality: Vinyl acetate is highly preferred. Upon transferring its acyl group, it generates vinyl alcohol, which instantly tautomerizes into acetaldehyde. This volatile byproduct evaporates or is otherwise unreactive, rendering the acylation step strictly irreversible and driving the equilibrium entirely toward the (R)-product[2].

  • Incubation : Stir the suspension at 70 °C for 24–48 hours.

    • Causality: 70 °C is the optimal thermal window. It is hot enough to activate the Ruthenium hydride-transfer cycle for rapid racemization, but remains just below the thermal denaturation threshold of the immobilized CALB enzyme.

  • Workup : Cool the reaction to room temperature and filter the mixture through a Celite pad to remove the immobilized enzyme and metal catalyst.

  • Purification : Concentrate the filtrate and purify via flash column chromatography to isolate the enantiopure (R)-acetate/amide. The protecting group can subsequently be removed via mild hydrolysis if the free amino alcohol is required.

Quantitative Data Presentation

To aid in strategic decision-making during process development, the following table summarizes the operational metrics of the discussed resolution strategies.

ParameterClassical Salt ResolutionEnzymatic KRChemoenzymatic DKR
Max Theoretical Yield 50% (per crystallization cycle)50% (hard limit)100% (dynamic conversion)
Enantiomeric Excess (ee) 85% - 99% (requires recrystallization)>99% (highly selective)>99% (highly selective)
Scalability Excellent (Multi-ton scale)Good (Pilot scale)Moderate (Catalyst cost limits scale)
Primary Reagent Cost Low (Tartaric acid derivatives)Moderate (Enzymes)High (Ru/Pd complexes)
Cycle Time 12 - 24 hours24 - 48 hours24 - 72 hours
Environmental Impact High solvent usageGreen (Aqueous/mild conditions)Moderate (Requires organic solvents)

References

  • [3] Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. Diva-Portal.org. Available at:[Link]

  • [4] Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC / National Institutes of Health. Available at:[Link]

  • [1] Tartaric Acid and its O-Acyl Derivatives. Part 2. Application of Tartaric Acid and of O-Acyl Tartaric Acids and Anhydrides. Resolution of Racemates. ResearchGate. Available at:[Link]

  • [2] Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society (ACS). Available at:[Link]

Sources

Application Note: Advanced HPLC Methodologies for the Chiral Separation of Amino Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amino alcohols, particularly β -adrenergic receptor antagonists ( β -blockers) such as propranolol, metoprolol, and oxprenolol, are critical therapeutic agents in cardiovascular medicine. Because their pharmacological activity is highly stereoselective—for instance, (S)-propranolol is up to 100 times more potent than its (R)-enantiomer[1]—the rigorous separation and quantification of these enantiomers is a mandatory regulatory requirement in drug development.

Direct enantioseparation via High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the current analytical gold standard[2]. For amino alcohols, two classes of CSPs dominate due to their superior enantioselectivity:

  • Polysaccharide-Based CSPs (e.g., derivatized cellulose or amylose): Chiral recognition occurs via hydrogen bonding, π−π interactions, and steric hindrance within the chiral grooves of the polymer backbone[3].

  • Macrocyclic Antibiotics (e.g., Vancomycin, Teicoplanin): These selectors possess a 3D "basket-like" structure with multiple stereogenic centers, peptide linkages, and ionizable groups, enabling complex multimodal interactions including inclusion complexation, dipole-dipole, and ionic interactions[4][5].

Experimental Design & Causality

When developing a chiral separation method for basic amino alcohols, the mobile phase environment must be precisely engineered to control the ionization state of the analyte.

The Role of Basic Additives: Amino alcohols possess a basic secondary amine group that can strongly interact with residual silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution. The addition of 0.1% diethylamine (DEA) or triethylamine (TEA) is mechanistically required. These additives act as competing bases, blocking non-specific silanol interactions and favoring the unprotonated state of the analyte's amino group in normal-phase (NP) modes, thereby sharpening peak shape and enhancing chiral recognition[2][3].

Polar Organic Mode (POM) for Macrocyclic Antibiotics: When using macrocyclic antibiotic CSPs like Chirobiotic V (vancomycin), a Polar Organic Mode utilizing methanol with controlled ratios of volatile acids and bases (e.g., Acetic Acid/Triethylamine) is highly effective. The acid-base ratio fine-tunes the ionic interactions between the protonated amino alcohol and the ionizable carboxyl/amino groups on the macrocycle[1].

G Start Target: Amino Alcohol Racemate CSP Select CSP Class (Polysaccharide vs. Macrocyclic) Start->CSP MobilePhase Mobile Phase Screening (NP, POM, or RP) CSP->MobilePhase Additives Optimize Additives (0.1% DEA/TEA or Acid/Base) MobilePhase->Additives Evaluation Evaluate Resolution (Rs > 1.5)? Additives->Evaluation Validate Method Validation (ICH Q2 Guidelines) Evaluation->Validate Yes Refine Adjust Modifier/Temp Evaluation->Refine No Refine->MobilePhase

Fig 1: Systematic workflow for chiral HPLC method development of amino alcohols.

Detailed Methodologies & Protocols

Protocol A: Normal-Phase HPLC on Polysaccharide-Based CSP

This protocol utilizes an immobilized cellulose-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) for the robust separation of oxprenolol enantiomers[3].

Materials & Reagents:

  • Column: Chiralpak IC or equivalent Lux Cellulose phase (250 mm × 4.6 mm, 5 µm)[2][3].

  • Mobile Phase: n-Hexane / Isopropanol / Triethylamine (TEA).

  • Sample Solvent: Mobile phase or pure ethanol.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Volumetrically mix 700 mL of HPLC-grade n-hexane with 300 mL of HPLC-grade isopropanol. Add 1.0 mL of TEA (0.1% v/v)[3].

  • Degassing: Sonicate the mixture for 10 minutes under vacuum to remove dissolved gases.

  • System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

  • Sample Preparation: Dissolve racemic oxprenolol in the sample solvent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 273 nm[3]. Maintain the column compartment at ambient temperature (25 °C).

  • Self-Validation Check: Ensure the retention time of the first enantiomer is > 5 minutes ( k′>2.0 ) to avoid void volume interference, and calculate the resolution ( Rs​ ). An Rs​≥1.5 indicates baseline separation[2].

Protocol B: Polar Organic Mode on Macrocyclic Antibiotic CSP

This protocol leverages the unique ionic and hydrogen-bonding capabilities of a vancomycin-based CSP for the separation of bisoprolol[1].

Materials & Reagents:

  • Column: Chirobiotic V (Vancomycin-bonded silica, 250 mm × 4.6 mm, 5 µm)[1][6].

  • Mobile Phase: Methanol / Glacial Acetic Acid / Triethylamine.

Step-by-Step Procedure:

  • Mobile Phase Preparation: To 1000 mL of HPLC-grade Methanol, add 2.0 mL of Glacial Acetic Acid (0.20% v/v) and 1.5 mL of Triethylamine (0.15% v/v)[1]. Causality Note: The slight excess of acid ensures the basic amino group of the analyte remains protonated, facilitating strong ionic interactions with the carboxylate moieties of vancomycin.

  • Temperature Control: Set the column oven to 45 °C. Elevated temperatures in POM often enhance mass transfer kinetics for bulky macrocyclic phases, improving peak efficiency[1].

  • Flow Rate: Set the pump to 0.5 mL/min[1].

  • Injection: Inject 5-10 µL of the sample (0.1 mg/mL in methanol).

  • Detection: UV detection at 225 nm or 254 nm.

G Analyte Protonated Amino Alcohol (NH2+, OH) Interactions Chiral Recognition Ionic Attraction Hydrogen Bonding Inclusion Complex Analyte->Interactions Enters Basket CSP Vancomycin CSP (Carboxylate-, Peptide bonds) Interactions->CSP Diastereomer MobilePhase Polar Organic Mode (MeOH/AcOH/TEA) MobilePhase->Interactions Modulates Ionization

Fig 2: Mechanistic interaction model of amino alcohols on a macrocyclic antibiotic CSP.

Quantitative Data Summary

The following table summarizes validated chromatographic parameters for the separation of representative β -blocker enantiomers using the methodologies described above[1][3].

AnalyteCSP TypeMobile Phase ModeFlow Rate (mL/min)Temp (°C) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Oxprenolol Polysaccharide (Cellulose)Normal Phase (Hexane/IPA/TEA)1.0255.376.341.672.50
Pindolol Polysaccharide (Cellulose)Normal Phase (Hexane/IPA/DEA)1.025~8.20~10.50> 1.10> 1.50
Bisoprolol Macrocyclic (Vancomycin)Polar Organic (MeOH/AcOH/TEA)0.545~12.40~14.10> 1.15> 1.50

(Data synthesized from validated studies on polysaccharide and macrocyclic antibiotic phases[1][2][3])

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the analytical method, a self-validating framework must be executed prior to sample analysis:

  • System Suitability Test (SST): Inject a racemic standard mixture. The method is only valid if Rs​≥1.5 (baseline resolution) and the tailing factor ( Tf​ ) for both enantiomer peaks is ≤1.5 .

  • Tailing Troubleshooting: If Tf​>1.5 on a polysaccharide column, the causality is typically insufficient suppression of silanol activity. Action: Verify the concentration and freshness of the basic additive (DEA/TEA). Additives can degrade or evaporate over time; prepare fresh mobile phase daily[2].

  • Resolution Troubleshooting: If Rs​<1.5 on a macrocyclic phase in POM, the ionic interaction is likely suboptimal. Action: Adjust the Acid:Base ratio. Increasing the acetic acid concentration slightly relative to TEA will increase the protonation of the amino alcohol, strengthening its interaction with the CSP[1].

References

  • Phenomenex. "Chiral Separation of Beta Blockers using Lux® Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes.
  • BenchChem. "Application Notes and Protocols for Chiral Separation of Oxprenolol Enantiomers." BenchChem Application Notes.
  • MDPI. "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." Molecules.
  • PMC. "Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters." Archives of Industrial Hygiene and Toxicology.
  • Researcher.life. "HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism.
  • Scholars' Mine. "Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography.
  • ACS Publications. "Chiral Separations Performed by Enhanced-Fluidity Liquid Chromatography on a Macrocyclic Antibiotic Chiral Stationary Phase." Analytical Chemistry.

Sources

Troubleshooting & Optimization

Strategic Workflow: Selecting the Optimal Purification Route

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Alcohol Purification . As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered when isolating synthetic amino alcohols. These bifunctional molecules—bearing both basic amine and polar hydroxyl groups—present unique physicochemical challenges, including extreme hydrophilicity, zwitterionic tendencies, and irreversible chelation to chromatographic stationary phases.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure high-purity recovery.

Before troubleshooting, it is critical to map the physicochemical properties of your target molecule to the correct isolation strategy.

G Start Crude Amino Alcohol Q1 Highly Water Soluble? Start->Q1 LLE Standard Acid/Base LLE Q1->LLE No Schiff Schiff Base Extraction Q1->Schiff Yes Chrom Chromatography Needed? LLE->Chrom Schiff->Chrom NP Normal Phase (Silica + TEA) Chrom->NP Moderate Polarity HILIC HILIC (Aqueous NP) Chrom->HILIC High Polarity

Caption: Decision matrix for selecting the optimal amino alcohol purification route.

Section 1: Liquid-Liquid Extraction (LLE) Challenges

FAQ 1: Why do my highly polar α -amino alcohols remain in the aqueous phase even after basification to pH 12?

Causality: Amino alcohols possess exceptional hydrogen-bond donating (-OH, -NH) and accepting capabilities, creating incredibly stable hydration spheres in water. Even when the pH exceeds the amine's pKa (rendering the molecule neutral), the compound often lacks the lipophilicity required to partition into organic solvents like ethyl acetate or dichloromethane (DCM). According to established industrial extraction data, direct extraction of free α -amino alcohols requires up to 5-6 successive extractions to achieve merely 60-85% recovery[1].

Troubleshooting Solution: The "Catch and Release" Schiff Base Extraction. By reacting the primary amine with an aromatic aldehyde (e.g., benzaldehyde), you temporarily mask the hydrophilic -NH2 group and append a bulky, lipophilic phenyl ring. This drastically shifts the partition coefficient ( logP ) in favor of the organic phase. This is a self-validating system : successful imine formation is visually confirmed by the phase separation of the lipophilic intermediate into the organic layer, while the final acidic hydrolysis drives the purified amino alcohol salt back into the aqueous phase, leaving unreacted organic impurities behind.

Protocol 1: Schiff Base Extraction Workflow
  • Basification: Adjust the aqueous crude reaction mixture to a pH > 9.5 using 2M NaOH to ensure the amine is fully deprotonated.

  • Imine Formation: Add 1.1 equivalents of benzaldehyde directly to the aqueous solution. Stir vigorously at room temperature for 2 hours to form the Schiff base (1)[1].

  • Extraction: Extract the aqueous layer three times with DCM. The highly lipophilic imine will readily partition into the organic phase.

  • Hydrolysis (Release): Combine the organic layers and add an equal volume of 1M HCl. Stir vigorously for 1 hour. The acidic environment hydrolyzes the imine, regenerating the amino alcohol as a water-soluble hydrochloride salt.

  • Isolation: Separate the phases. The aqueous layer now contains your highly pure amino alcohol salt. Lyophilize the aqueous layer to yield the final solid product.

Quantitative Comparison of Extraction Efficiencies
Extraction MethodSolvent SystemChemical AdditivesTypical Recovery (%)Target Molecular Profile
Direct LLE (Single) Ethyl AcetateNone (pH 10)15 - 30%Low polarity amines
Direct LLE (Repeated) DCM / Ether (5-6x)None (pH 10)60 - 85%Moderate polarity amines
Schiff Base Extraction DCMBenzaldehyde (pH >9.5)> 90%Highly water-soluble α -amino alcohols
LPME (Microextraction) 1-OctanolHollow fiber + Acid acceptor72-110x preconcentrationTrace analysis / Analytical scale (2)[2]

Section 2: Silica Gel Chromatography & The "Tailing" Dilemma

FAQ 2: When purifying secondary amino alcohols on bare silica gel, the compound streaks down the column and mass recovery is terrible. How is this prevented?

Causality: Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5-5.0. Basic amines strongly interact with these silanols via ion-exchange and hydrogen bonding, leading to irreversible adsorption or severe peak tailing.

Troubleshooting Solution: Stationary Phase Deactivation. The basicity of the amino group leads to severe tailing on silica gel, which can be mitigated by adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent (3)[3]. TEA acts as a sacrificial competitor, neutralizing the acidic silanols so the amino alcohol can partition based strictly on polarity. Alternatively,4 can be used to mask silanols entirely[4].

G Silica Acidic Silanol (Si-OH) TEA Triethylamine Additive Silica->TEA 1-3% in Mobile Phase Interaction Strong Ionic Binding Silica->Interaction No Additive Elution Smooth Elution Silica->Elution Deactivated Surface Amine Target Amino Alcohol Amine->Interaction Amine->Elution TEA->Silica Neutralizes Si-OH

Caption: Mechanism of silica gel deactivation by triethylamine to prevent amine tailing.

Protocol 2: TEA-Deactivated Normal Phase Chromatography

Self-Validation: Test your solvent system on a TLC plate first. If the Rf​ value of the amine increases and the spot shape shifts from a long streak to a tight circle upon the addition of 1-3% TEA, the silanol deactivation is successful.

  • Solvent Preparation: Prepare your mobile phase (e.g., 90:10 DCM:MeOH) and add 1-3% (v/v) Triethylamine.

  • Column Conditioning (Critical): Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the modified solvent to fully saturate and deactivate the silanol sites before loading the sample.

  • Loading: Dissolve the crude amino alcohol in a minimum amount of the mobile phase and load it onto the column.

  • Elution & Recovery: Elute the column normally. Concentrate fractions under reduced pressure. Residual TEA can be removed by co-evaporation with toluene or extended high-vacuum exposure.

Section 3: HILIC for Extremely Polar Basic Amines

FAQ 3: My amino alcohol is too polar for normal-phase (even with TEA) and does not retain on reversed-phase C18 (elutes in the void volume). What is the next step?

Causality: Heavily hydroxylated amines lack the hydrophobicity to partition into a C18 stationary phase. In normal phase, they require extremely polar solvents (like high % methanol), which dissolves the silica.

Troubleshooting Solution: For extremely polar basic amines, provides superior retention by partitioning analytes into a water-enriched layer immobilized on the stationary phase. In HILIC, water is the strong eluting solvent, and acetonitrile is the weak solvent.

Protocol 3: HILIC Method Development
  • Column Selection: Select a bare silica, diol, or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Solvent A (Strong): 10 mM Ammonium Acetate in Water (Adjust pH to 4.0 to ensure amine protonation).

    • Solvent B (Weak): HPLC-grade Acetonitrile. (Note: Methanol disrupts the immobilized water layer and should not be used as the weak solvent).

  • Gradient Design: Start at 95% Solvent B (highly organic = high retention). Decrease to 50% Solvent B over 15-20 minutes to elute the compounds.

  • Sample Dilution: Dissolve the sample in a solvent matching the starting conditions (e.g., 95% Acetonitrile). Injecting samples dissolved in pure water will cause peak distortion and premature elution.

References

  • Benchchem.
  • Google Patents. "NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES."
  • PubMed. "Combination of liquid-phase microextraction and on-column stacking for trace analysis of amino alcohols by capillary electrophoresis."
  • Biotage. "Is there an easy way to purify organic amines?"
  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)

Sources

Technical Support Center: Amino Alcohol Stability and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amino Alcohol Stability Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental causality behind the degradation of amino alcohols (alkanolamines). Whether you are utilizing monoethanolamine (MEA) for carbon capture, or handling sensitive pharmaceutical intermediates like 4-Amino-2-methyl-1-phenylbutan-2-ol, understanding the bifunctional nature of these molecules—containing both a nucleophilic amine and a hydroxyl group—is critical to maintaining system integrity and experimental reproducibility.

Mechanistic Overview of Stability Issues

Amino alcohols are inherently reactive. Their stability is heavily dictated by the surrounding chemical environment, temperature, and the presence of catalysts (such as metals or light).

  • Oxidative Degradation: In the presence of oxygen, transition metals, or UV light, the amine group is highly susceptible to radical-mediated oxidation. This pathway typically cleaves the molecule, leading to the formation of N-oxides, aldehydes, ammonia, and organic acids. For instance, in CO2 capture processes, MEA oxidatively degrades into ammonia, formate, and acetate[1]. The sensitivity to oxygen is largely attributed to the oxidation of the alcohol function into an acid, which is why polyamines lacking an alcohol group are sometimes explored as more stable alternatives[1].

  • Thermal Degradation: At elevated temperatures (e.g., >120°C in stripper columns or heated reaction vessels), amino alcohols undergo condensation reactions. Thermal degradation of primary alkanolamines typically produces higher molecular weight polyamines and cyclic compounds like oxazolidinones[2].

  • Chemical Instability (pH & Transesterification): In synthetic applications, the nucleophilicity of amino alcohols can cause unwanted side reactions. For example, when used as buffers or bases in the presence of nucleoside H-phosphonate diesters, amino alcohols can catalyze transesterification, forming mixed or symmetrical H-phosphonate esters[3].

MEA_Degradation A Amino Alcohol (e.g., MEA) B Oxidative Conditions (O2, Metals, Light) A->B Exposure to Air/O2 C Thermal Conditions (High Temp, CO2) A->C Heat > 120°C D Oxidation Products (Aldehydes, Organic Acids, NH3) B->D Radical Mechanism E Condensation Products (Polyamines, Cyclic Amides) C->E Condensation Mechanism

Degradation pathways of amino alcohols under oxidative and thermal conditions.

Quantitative Data on Amino Alcohol Degradation

To effectively troubleshoot, we must compare how different conditions force specific degradation pathways. The table below summarizes the causal relationships between stress conditions and product formation.

Amino Alcohol TypeStress ConditionPrimary Degradation ProductsCausality & MechanismMitigation Strategy
Primary Alkanolamines (e.g., MEA)Oxidative (O2, metals)Organic acids, NH3, aldehydesRadical-mediated oxidation of the alcohol/amine groups[1][4].Degas solutions; use inert atmosphere (N2/Ar); add radical scavengers.
Primary Alkanolamines (e.g., MEA)Thermal (>120°C, CO2)Polyamines, oxazolidinonesCondensation mechanisms driven by high heat and CO2 partial pressure[2][4].Lower stripper temperatures; utilize sterically hindered amines.
Tertiary Amino Alcohols (e.g., MDEA)Oxidative / ThermalAmine fragments, bicineSlower degradation than primary amines, but still susceptible to C-N bond cleavage[5].Blend with primary/secondary amines to balance capacity and stability.
Pharmaceutical Intermediates (e.g., 4-Amino-2-methyl-1-phenylbutan-2-ol)Light / UV / pH extremesN-oxides, cleavage productsPhotodegradation and pH-catalyzed hydrolysis/oxidation[6].Store at room temp in dark, cool, dry place under inert atmosphere[6].
Validated Experimental Protocols

To ensure a self-validating experimental setup, researchers must accurately profile the stability of their specific amino alcohol under representative conditions before scaling up.

Protocol: Accelerated Oxidative Degradation Testing with LC-MS/Q-TOF Analysis

Purpose: To identify trace degradation products and quantitatively assess the oxidative stability of amino alcohol solvents[7].

Step-by-Step Methodology:

  • Sample Preparation & Degassing: Prepare a 4 mol·kg⁻¹ aqueous solution of the target amino alcohol. Thoroughly degas the solution under vacuum to strip any pre-absorbed CO2, ensuring that only oxidative effects (and not CO2-catalyzed thermal condensation) are being isolated[1].

  • Stressor Introduction: Transfer 40 mL of the degassed solution into a high-pressure stainless-steel reactor. Pressurize the reactor with air to 2 MPa. (Note: For pharmaceutical intermediates, adding a 3% H2O2 solution at atmospheric pressure is a suitable alternative[6]).

  • Incubation: Heat the reactor to 140°C while stirring at 250 rpm. Maintain these conditions for 15 days to simulate long-term oxidative stress in industrial applications[1]. (For lab-scale API synthesis, 60°C for 24-48 hours is sufficient[6]).

  • Quenching & Neutralization: Cool the reactor to room temperature and carefully depressurize. If extreme pH conditions were utilized, neutralize the sample to arrest further degradation before analysis[6].

  • LC-MS/Q-TOF Analysis: Inject the sample into an LC-MS/Q-TOF system. Utilize targeted analysis to screen for known degradation products (e.g., organic acids, N-oxides) and untargeted analysis to identify novel molecular formulas based on exact mass[7].

Stability_Workflow Step1 Sample Prep & Degassing Step2 Stressor Introduction Step1->Step2 Step3 Incubation (Controlled Temp) Step2->Step3 Step4 Quenching & Neutralization Step3->Step4 Step5 LC-MS/Q-TOF Analysis Step4->Step5

Step-by-step workflow for amino alcohol stability profiling using LC-MS/Q-TOF.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my monoethanolamine (MEA) solution turn dark brown and lose absorption capacity over time? A1: This is a classic symptom of combined oxidative and thermal degradation. In the presence of oxygen (e.g., in a CO2 absorber), MEA oxidizes into organic acids, aldehydes, and ammonia[2]. In the high-temperature stripper, it undergoes thermal condensation into polyamines and cyclic amides[2]. The dark color is typically caused by the polymerization of aldehyde degradation products. Troubleshooting: Implement a water wash column to recover volatile amines, add oxidation inhibitors, or consider switching to a more sterically hindered amine that resists condensation[4].

Q2: I am observing unexpected peaks in my HPLC analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol. What is causing this? A2: Unexpected peaks are likely due to oxidative or pH-dependent degradation. The amino group is susceptible to oxidation into N-oxides, and the molecule may degrade if exposed to light or extreme pH[6]. Troubleshooting: Store the compound in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen)[6]. During sample preparation for HPLC, ensure the diluent pH is buffered to a neutral range to prevent on-column degradation.

Q3: Can amino alcohols be used as buffers in reactions containing phosphonate esters? A3: Caution is highly advised. Amino alcohols act as strong nucleophiles. When nucleoside H-phosphonate diesters are present, amino alcohols can trigger transesterification, yielding mixed or symmetrical H-phosphonate esters[3]. Troubleshooting: The rate of this side reaction depends strongly on the reaction conditions and the steric nature of the amino alcohol[3]. If transesterification is observed, switch to a non-nucleophilic buffer (e.g., tertiary amines without hydroxyl groups) or strictly control the pH and reaction time.

Q4: How does the presence of flue gas contaminants like nitrite or fly ash affect the thermal stability of amines? A4: Contaminants significantly accelerate degradation. For example, the presence of nitrite dramatically increases the thermal degradation rate of MEA, lowering its activation energy to approximately one-seventh of that of pure MEA[2]. Interestingly, fly ash has been observed to inhibit nitrite-induced degradation[2]. Troubleshooting: Thoroughly filter and pre-treat flue gas to remove NOx and SOx before it enters the amine absorption system.

Sources

Technical Support Center: Solvent Effects on the Stereoselective Reduction of Amino Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective reduction of amino ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in these critical reactions. Here, we will dissect common experimental challenges, provide in-depth scientific explanations, and offer practical, field-tested protocols to help you achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My diastereoselectivity is low or the opposite of what I expected. What's the most likely cause related to the solvent?

This is a common and often perplexing issue. The stereochemical outcome of an amino ketone reduction is a delicate balance between two competing mechanistic pathways: Chelation Control and Non-Chelation (Felkin-Anh) Control . The choice of solvent plays a pivotal role in dictating which pathway dominates.

Underlying Principles:

  • Chelation Control: In this model, a Lewis acidic metal from the reducing agent (or an additive) coordinates simultaneously to the carbonyl oxygen and the nitrogen atom of the amino group, forming a rigid five-membered ring intermediate.[1][2][3] This locks the conformation of the molecule, and the hydride is delivered from the less sterically hindered face, leading to the syn-amino alcohol. Chelation is most effective with smaller, more Lewis acidic cations (e.g., Li⁺, Mg²⁺, Zn²⁺) and in solvents that do not strongly compete for coordination with the metal ion.[1][3]

  • Felkin-Anh Model (Non-Chelation Control): When chelation is disfavored, the stereochemical outcome is governed by steric and electronic interactions as described by the Felkin-Anh model.[1][2][3] The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This typically leads to the formation of the anti-amino alcohol.

Troubleshooting Steps & Solvent Considerations:

  • Evaluate Your Solvent's Coordinating Ability:

    • Non-coordinating, aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and dichloromethane (DCM) are generally preferred for promoting chelation control, especially when using lithium or magnesium-based reducing agents.[4]

    • Coordinating, aprotic solvents such as hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) can solvate the metal cation, disrupting the chelate and favoring the Felkin-Anh pathway.

    • Protic solvents like methanol (MeOH) and ethanol (EtOH) can strongly solvate the metal cation and the carbonyl oxygen through hydrogen bonding, which significantly disfavors chelation.[5][6] This often leads to Felkin-Anh products. However, in some cases, lowering the temperature in alcoholic solvents can improve chelate stability.[7]

  • Consider the Reducing Agent and its Counterion:

    • Reagents with highly Lewis acidic cations like Zn(BH₄)₂ are excellent for promoting chelation.

    • Bulky reducing agents, such as those containing potassium (e.g., K-Selectride®), often favor the Felkin-Anh model due to steric hindrance that prevents chelation.[3]

  • Protecting Group Effects: The nature of the nitrogen protecting group is critical. Bulky protecting groups (e.g., Trityl) can sterically hinder chelation and favor the syn-amino alcohol via a non-chelation pathway in THF.[4] Carbamate protecting groups like Boc can participate in chelation to yield anti-amino alcohols in ethanol.[4]

Question 2: I'm observing significant enone formation as a side product. How can I mitigate this using solvent choice?

The formation of α,β-unsaturated ketones (enones) arises from the elimination of the amino group, which is often base-catalyzed.

Troubleshooting Steps & Solvent Considerations:

  • Solvent Polarity: Highly polar, protic solvents can stabilize the developing charges in the transition state of the elimination reaction, potentially increasing the rate of this side reaction.[6] Consider switching to a less polar, aprotic solvent like THF or toluene.

  • Temperature Control: Lowering the reaction temperature is crucial to minimize elimination.

  • Choice of Base (if applicable): If a base is used in a prior step, ensure it is fully quenched or removed before reduction. If the reducing agent itself is sufficiently basic, a less basic alternative might be necessary.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor elimination.

Question 3: My reaction is sluggish or incomplete. Can the solvent be the culprit?

Yes, the solvent can significantly impact the reaction rate.

Troubleshooting Steps & Solvent Considerations:

  • Solubility: Ensure your amino ketone and reducing agent are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and slow kinetics.

  • Solvent-Reagent Interactions: Some solvents can react with or deactivate certain reducing agents. For instance, protic solvents will rapidly quench highly reactive hydrides like LiAlH₄.[8] For such reagents, anhydrous aprotic solvents are mandatory.

  • Viscosity at Low Temperatures: When running reactions at low temperatures (e.g., -78 °C), highly viscous solvents can hinder diffusion and slow down the reaction. A solvent with a lower freezing point and viscosity at the desired temperature, like THF, is often a good choice.

  • Catalyst (if applicable) Activity: In catalytic reductions, the solvent can influence the catalyst's activity and turnover frequency. For instance, in some transfer hydrogenations, polar protic solvents like isopropanol not only act as the solvent but also as the hydrogen source.[9][10]

Mechanistic Visualization

The choice of solvent can tip the balance between chelation and non-chelation pathways.

G cluster_0 Stereoselective Reduction of Amino Ketones cluster_1 Chelation Control cluster_2 Felkin-Anh Control AK Amino Ketone Chelate Chelated Intermediate (Rigid 5-membered ring) AK->Chelate  Lewis Acidic Metal (e.g., Li+, Zn2+)  Non-coordinating Solvent (e.g., THF) FA Felkin-Anh Transition State (Steric/Electronic Control) AK->FA  Bulky Reducing Agent (e.g., K-Selectride)  Coordinating/Protic Solvent (e.g., EtOH) Syn syn-Amino Alcohol Chelate->Syn Hydride attack on less hindered face Anti anti-Amino Alcohol FA->Anti Hydride attack on less hindered face

Caption: Solvent and reagent choice direct the reaction pathway.

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction to Favor the syn-Diastereomer

This protocol is designed for an N-Boc protected α-amino ketone, aiming for the syn-amino alcohol.

Materials:

  • N-Boc-α-amino ketone

  • Zinc(II) borohydride (Zn(BH₄)₂) solution in THF (commercially available or freshly prepared)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-α-amino ketone (1.0 equiv) in anhydrous THF to a concentration of 0.1 M in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add the Zn(BH₄)₂ solution (1.5 equiv) dropwise to the stirred solution of the amino ketone over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt while maintaining the temperature at -78 °C.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis or chiral HPLC.

Protocol 2: Felkin-Anh-Controlled Reduction to Favor the anti-Diastereomer

This protocol is designed for the same N-Boc protected α-amino ketone, but aims for the anti-amino alcohol.

Materials:

  • N-Boc-α-amino ketone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-Boc-α-amino ketone (1.0 equiv) in methanol to a concentration of 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equiv) portion-wise over 5-10 minutes to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by TLC or LC-MS.

  • Quenching: Upon completion (typically 30-60 minutes), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Data Summary Table

The following table provides a hypothetical comparison of diastereomeric ratios (d.r.) for the reduction of a generic N-Boc protected α-amino ketone under various solvent and reagent conditions.

EntryReducing AgentSolventTemperature (°C)Predominant ModelDiastereomeric Ratio (syn:anti)
1Zn(BH₄)₂THF-78Chelation>95:5
2LiAlH₄THF-78Chelation90:10
3NaBH₄MeOH0Felkin-Anh15:85
4K-Selectride®THF-78Felkin-Anh<5:95
5NaBH₄/CeCl₃MeOH-78Chelation80:20
6LiAlH(O-t-Bu)₃EtOH-78Felkin-Anh>95:5 (for anti)

Note: The selectivity for LiAlH(O-t-Bu)₃ in ethanol can favor the anti-product for carbamate-protected amino ketones.[4]

References

  • ProQuest. (n.d.). Reactivity and stereocontrol of borohydride reductions mediated by dihydrogen bonding and the utility of chiral lithium aminoborohydrides as asymmetric reducing agents.
  • Royal Society of Chemistry. (2022, August 31). Recent progress in the chemistry of β-aminoketones. RSC Publishing.
  • Unknown. (2011, February 3). Felkin-Ahn and Chelation Control.
  • ResearchGate. (2026, February 5). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • ACS Catalysis. (2021, December 29). Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters.
  • Unknown. (n.d.). Chelation control and Felkin-Anh.
  • Unknown. (n.d.). OS-FGI Lecture2.
  • Unknown. (n.d.). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols.
  • Tetrahedron Letters. (2008, May 6). Solvent effects on the diastereoselection in LiAlH 4 reduction of α-substituted ketones.
  • PMC. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.
  • Unknown. (n.d.). Enantioselective Reduction of Ketones.
  • The Journal of Organic Chemistry - ACS Publications. (2002, November 26). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020, December 8). Recent advances in the synthesis of α-amino ketones.
  • The Journal of Organic Chemistry - ACS Publications. (2015, July 30). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals.
  • PMC. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Sigma-Aldrich. (n.d.). Reducing Agents.
  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained.
  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
  • Unknown. (n.d.). felkin-ahn and cram chelate.
  • Chemistry LibreTexts. (2020, July 1). 19.2: Overview of common redox reactions.
  • ResearchGate. (2026, February 7). A remarkable solvent effect on reductive amination of ketones.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity.
  • Chemical Communications (RSC Publishing). (2015, August 5). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Organic Letters - ACS Publications. (2002, August 3). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.
  • Unknown. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. (2025, August 21). Protic additives in aprotic solvent: a tool to improve sodium borohydride reductions of C–C bonds.
  • Accounts of Chemical Research - ACS Publications. (2017, August 15). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide.
  • Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of β-Amino Ketones via Direct Mannich-Type Reactions, Catalyzed with ZrOCl2·8H2O under Solvent-Free Conditions.
  • PMC. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Organic Letters - ACS Publications. (2015, September 17). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier.
  • ResearchGate. (n.d.). Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol.

Sources

overcoming poor resolution in chiral separation of amino alcohols.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the enantiomeric resolution ( Rs​ ) of amino alcohols (e.g., β -blockers, sphingosines, and synthetic intermediates).

Amino alcohols present a unique chromatographic challenge: they possess both a basic amino group and a polar hydroxyl group. This dual nature often leads to severe secondary interactions with stationary phases, resulting in peak tailing, co-elution, and the collapse of chiral recognition.

Diagnostic Workflow: Resolving Poor Resolution

Before adjusting your method, use the workflow below to diagnose the root cause of your separation failure.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) Amino Alcohols Eval Evaluate Chromatogram Start->Eval Tailing Severe Tailing? (Asymmetry > 1.5) Eval->Tailing Coelution Co-elution / Low Selectivity? Eval->Coelution AddBase Add 0.1% DEA/TEA to Mobile Phase Tailing->AddBase Yes ChangeMod Swap Alcohol Modifier (e.g., IPA to EtOH) Coelution->ChangeMod Yes AddBase->ChangeMod Peak sharpens, but Rs < 1.5 Temp Lower Column Temp (Enhance Enthalpy) ChangeMod->Temp Rs still < 1.5 Deriv Pre-column Derivatization (Diastereomer RP-HPLC) Temp->Deriv Direct Separation Fails

Caption: Troubleshooting workflow for resolving poor chiral resolution in amino alcohol separations.

Troubleshooting FAQs & Causal Analysis

Q1: Why do my amino alcohol peaks exhibit severe tailing, and how does this destroy chiral resolution?

Causality: The basic amino group ( −NH2​ , −NHR ) of your analyte strongly interacts with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP), or with the chiral selector itself via non-enantioselective ion-exchange. This creates a secondary, achiral retention mechanism. Because these secondary interactions are energetically stronger and slower to reverse than the delicate transient diastereomeric interactions required for chiral recognition, the peaks broaden asymmetrically (tailing), causing the enantiomer peaks to bleed into one another and obliterate resolution[1].

Q2: How do I optimize mobile phase additives to suppress tailing and improve Rs​ ?

Causality: Basic additives act as competing agents. By flooding the mobile phase with a small, highly basic molecule, you selectively block the active acidic sites on the CSP. This forces the amino alcohol to interact exclusively with the chiral selector cavities[1].

Quantitative Summary of Mobile Phase Additives

AdditiveTypical ConcentrationTarget CSP PhaseMechanistic Function & Causality
Diethylamine (DEA) 0.1% – 0.2% (v/v)Polysaccharide (Normal Phase)Competitively binds residual acidic silanols; eliminates secondary retention mechanisms that cause tailing[1].
Triethylamine (TEA) 0.1% – 0.5% (v/v)Polysaccharide / CEProvides greater steric bulk than DEA; slightly alters chiral cavity accessibility, shifting selectivity[2].
TFA / DEA Mixture 0.1% TFA / 0.1% DEAMacrocyclic AntibioticsCreates a volatile non-aqueous buffer; stabilizes the ionization state of the amine for consistent ionic interactions.
Ethanolamine 0.05% – 0.1% (v/v)Polysaccharide (Normal Phase)Strong hydrogen-bond competitor; highly effective for amino alcohols with multiple hydroxyl groups.
Q3: Which Chiral Stationary Phase (CSP) should I select based on the structure of my amino alcohol?

The proximity of the amino group to the chiral center dictates the optimal CSP:

  • Primary Amino Alcohols (e.g., sphingosines): Chiral Crown Ethers (e.g., (+)-18-crown-6-tetracarboxylic acid) are highly specific. They form a transient diastereomeric inclusion complex directly with the protonated primary amine ( −NH3+​ )[3].

  • Secondary/Tertiary Amino Alcohols (e.g., propranolol, ephedrine): Polysaccharide derivatives (amylose/cellulose tris-phenylcarbamates) or Macrocyclic antibiotics (like Teicoplanin/Chirobiotic T) are preferred, as they rely on a combination of π−π interactions, hydrogen bonding, and steric fit.

CrownEtherMechanism Host Chiral Crown Ether (Stationary Phase) Complex Diastereomeric Inclusion Complex Host->Complex Steric Barrier & H-Bonding Guest 1° Amino Alcohol (Protonated -NH3+) Guest->Complex Ion-Dipole Interaction Resolution Enantiomeric Resolution (Rs > 1.5) Complex->Resolution Differential Stability (ΔΔG)

Caption: Mechanism of chiral recognition between a chiral crown ether host and a primary amino alcohol guest.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase HPLC Screening & Optimization

Use this protocol to systematically develop a method for a novel secondary amino alcohol.

  • System Validation (Crucial Step): Purge the system with Hexane/Isopropanol (90:10 v/v). Inject an achiral void marker (e.g., 1,3,5-tri-tert-butylbenzene).

    • Self-Validation Check: If the achiral marker tails ( As​>1.2 ), your system has extra-column dead volume or a fouled frit. Do not proceed to chiral screening until the baseline fluidics are corrected.

  • Initial Screening: Equip a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Run a mobile phase of Hexane/Ethanol (90:10, v/v) + 0.1% DEA at 1.0 mL/min[1].

  • Modifier Adjustment: If Rs​<1.5 , switch the polar modifier from Ethanol to Isopropanol (IPA).

    • Causality: IPA is bulkier and alters the hydrogen-bonding network within the CSP cavities, often increasing retention time and improving selectivity[1].

  • Thermodynamic Profiling: Lower the column compartment temperature from 25∘C to 15∘C .

    • Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, frequently rescuing poor resolution[1].

Protocol B: Indirect Separation via Pre-Column Derivatization

Execute this protocol when direct separation fails due to a lack of π−π interaction sites on aliphatic amino alcohols.

Causality: By reacting the amino alcohol with a Chiral Derivatizing Reagent (CDR), you covalently convert the enantiomers into stable diastereomers. Because diastereomers possess different physical and chemical properties, they can be separated on standard, high-efficiency achiral Reversed-Phase columns (e.g., C18)[4].

  • Reagent Preparation: Prepare a 10 mM solution of a Cyanuric Chloride (CC)-based CDR (e.g., synthesized with an amino acid auxiliary) in anhydrous acetonitrile[4].

  • Reaction: Mix 100 µL of the amino alcohol sample with 100 µL of the CDR solution. Add 10 µL of sodium bicarbonate to neutralize the HCl generated during the nucleophilic substitution.

  • Kinetic Acceleration: Subject the mixture to microwave irradiation for 50 seconds (or conventional heating at 60∘C for 20 minutes) to drive the reaction to completion[4].

  • Self-Validation Check: Perform a rapid LC-MS scan of the reaction mixture. Confirm the total disappearance of the parent amino alcohol mass ( [M+H]+ ) and the appearance of the target diastereomer mass. If the parent mass remains, increase the CDR molar equivalent.

  • RP-HPLC Separation: Inject the validated mixture onto an achiral C18 column. Elute using a linear gradient of Acetonitrile and aqueous Trifluoroacetic acid (aq. TFA) with UV detection at 230 nm[4].

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Amino Alcohol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and technical overview of the validation process for analytical methods designed for the quantification of amino alcohols. As compounds of significant interest in pharmaceutical development, particularly as chiral building blocks and active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify them is paramount. This document moves beyond a simple checklist of validation steps to explain the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems that build confidence in the final analytical result.

Introduction: The Unique Challenges of Amino Alcohol Analysis

Amino alcohols are bifunctional molecules that present a unique set of analytical challenges. Their high polarity makes them difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[1][2] Furthermore, most simple amino alcohols lack a strong ultraviolet (UV) chromophore, rendering standard UV detection insensitive.[1][3] Finally, many amino alcohols are chiral, meaning the separation and quantification of individual enantiomers are often required, adding another layer of complexity to method development and validation.[4][5]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6][7][8] For the quantification of amino alcohols, this means the method must be able to contend with these challenges while providing accurate, precise, and specific results. This guide is structured around the core validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2), which emphasizes a more modern, risk-based approach to validation.[6][9][10]

Chapter 1: Foundational Strategy - Selecting the Appropriate Analytical Method

Before validation can begin, a suitable analytical method must be developed. The choice of method is dictated by the physicochemical properties of the amino alcohol and the required sensitivity and specificity of the assay. The decision-making process often involves a trade-off between direct and indirect analysis strategies.

The Detection Dilemma: Direct vs. Derivatization Approaches
  • Direct Analysis: For direct analysis, techniques that do not rely on UV absorbance are preferred. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) is a powerful modern approach.[1][11] HILIC provides retention for highly polar compounds like amino alcohols, while MS offers highly sensitive and selective detection without the need for a chromophore.

  • Indirect Analysis (Derivatization): The most common strategy involves chemical derivatization to attach a chromophore or fluorophore to the amino alcohol molecule.[3][12] This allows for highly sensitive detection using standard HPLC with UV or Fluorescence (FLD) detectors. Common derivatizing reagents include o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl Chloride.[13][14][15] The key advantage is accessibility, as UV and FLD detectors are more common than mass spectrometers. The disadvantage is the introduction of an extra step in the sample preparation, which itself must be robust and reproducible.[3]

The Chirality Challenge: Direct vs. Indirect Enantioseparation

When dealing with chiral amino alcohols, enantiomeric separation is often a regulatory requirement.

  • Direct Chiral Separation: This involves the use of a Chiral Stationary Phase (CSP) in the HPLC column.[4] Polysaccharide-based CSPs are common choices for separating amino alcohol enantiomers. This approach is elegant and avoids complex sample preparation.

  • Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers.[1][16] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column).[1][16] This can be a cost-effective alternative to purchasing and maintaining dedicated chiral columns.

The following diagram illustrates the decision-making workflow for selecting an appropriate analytical strategy.

MethodSelection start Start: New Amino Alcohol Analyte has_chromophore Does the analyte have a sufficient UV chromophore? start->has_chromophore ms_available Is Mass Spec (MS) Detector available? has_chromophore->ms_available No direct_uv Strategy: Direct analysis by RP-HPLC-UV has_chromophore->direct_uv Yes is_chiral Is the analyte chiral? chiral_column Use Chiral Stationary Phase (CSP) is_chiral->chiral_column Yes no_chiral Achiral Method is_chiral->no_chiral No hilic_ms Strategy: Direct analysis by HILIC-MS ms_available->hilic_ms Yes derivatize_uv Strategy: Derivatize for UV/FLD detection ms_available->derivatize_uv No direct_uv->is_chiral hilic_ms->is_chiral derivatize_uv->is_chiral chiral_derivatize Use Chiral Derivatizing Reagent (Indirect Method) chiral_column->chiral_derivatize Alternative

Caption: Decision workflow for analytical method selection.

Chapter 2: The Core Validation Parameters

Once a method is developed, it must be rigorously validated. The following sections detail the experimental protocols and rationale for the key validation characteristics as outlined in ICH Q2(R2).[6][17]

Specificity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[17][18][19] For an amino alcohol assay, this means proving that the signal you measure comes only from your target analyte and not from a related substance or a reagent artifact. This is the cornerstone of validation; without specificity, all other parameters are meaningless.

Experimental Protocol: Specificity Assessment

  • Prepare Samples:

    • Analyte Standard: A solution of the pure amino alcohol reference standard.

    • Placebo/Blank: A mixture of all matrix components (e.g., formulation excipients) without the amino alcohol analyte.

    • Spiked Placebo: The placebo mixture spiked with the amino alcohol analyte.

    • Potential Interferences: Solutions of known impurities, synthetic precursors, or degradation products.

    • Forced Degradation Samples: Subject the amino alcohol to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze all prepared samples using the developed chromatographic method.

  • Evaluation:

    • Compare the chromatogram of the blank/placebo to the analyte standard. There should be no interfering peaks at the retention time of the amino alcohol.

    • In the spiked placebo, the analyte peak should be clearly resolved from all other matrix peaks.

    • In the forced degradation samples, the analyte peak should be resolved from all degradation product peaks. This is often assessed using a photodiode array (PDA) detector to evaluate peak purity.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][20] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7] This is critical for ensuring that the calculated concentration of an unknown sample is accurate, whether it is at a high or low level.

Experimental Protocol: Linearity and Range Determination

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the amino alcohol reference standard. The concentrations should span the expected range of the samples, typically 80% to 120% of the target assay concentration.[20] For impurity analysis, the range should cover from the reporting limit to 120% of the specification limit.[20]

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation:

    • Plot the average instrument response (e.g., peak area) against the corresponding concentration.

    • Perform a linear regression analysis on the data.

    • The acceptance criteria typically include a correlation coefficient (r²) of ≥0.999 and a visual inspection of the plot to ensure no significant deviation from a straight line.[20] The y-intercept should be close to zero.

Concentration (µg/mL)Response (Area, n=3)Mean Response
8079850, 80150, 8000080000
9090100, 89900, 9020090067
100100500, 100300, 100100100300
110110200, 110000, 110400110200
120120800, 120500, 120200120500
Linear Regression r² = 0.9998 y = 1005x - 450
Caption: Example linearity data for an amino alcohol assay.
Accuracy

The "Why": Accuracy expresses the closeness of the results obtained by the method to the true value.[18][19] It is a measure of systematic error. Accuracy studies are essential to prove that the method provides a result that is correct and not biased.

Experimental Protocol: Accuracy Assessment

  • Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of the amino alcohol reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples (3 levels x 3 replicates).

  • Evaluation:

    • Calculate the concentration of the amino alcohol in each sample using the calibration curve established during the linearity study.

    • Express the accuracy as the percentage recovery of the known amount of spiked analyte.

    • The acceptance criterion is typically a recovery between 98.0% and 102.0% for an assay of a drug substance or finished product.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
80%80.080.2100.3
80%80.079.899.8
100%100.0100.5100.5
100%100.099.799.7
100%100.0101.0101.0
120%120.0119.599.6
120%120.0121.1100.9
120%120.0120.6100.5
Mean Recovery 100.2%
Caption: Example accuracy data from a spiked recovery study.
Precision

The "Why": Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19] It is a measure of random error and is typically evaluated at two levels: repeatability and intermediate precision.[17]

  • Repeatability: Assesses precision over a short interval of time under the same operating conditions (same analyst, same instrument).

  • Intermediate Precision: Assesses the effect of random events within a single laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol: Precision Assessment

  • Prepare Samples: Prepare a single, homogeneous batch of the sample (e.g., a composite of a drug product) at 100% of the target concentration.

  • Analysis (Repeatability): One analyst performs a minimum of six replicate analyses of the sample on the same day, using the same instrument.

  • Analysis (Intermediate Precision): A second analyst repeats the six replicate analyses on a different day, and if possible, using a different instrument.

  • Evaluation:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the repeatability results and the intermediate precision results.

    • The acceptance criterion for an assay is typically an RSD of not more than 2.0%.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1100.2 mg/g101.0 mg/g
Replicate 299.8 mg/g100.5 mg/g
Replicate 3100.5 mg/g99.9 mg/g
Replicate 499.5 mg/g100.8 mg/g
Replicate 5100.8 mg/g101.2 mg/g
Replicate 6100.1 mg/g100.3 mg/g
Mean 100.15 mg/g100.62 mg/g
SD 0.450.48
%RSD 0.45% 0.48%
Caption: Example precision data (repeatability and intermediate precision).
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The "Why": The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[17] These parameters are crucial for impurity analysis, where trace levels of compounds must be reliably measured.

Experimental Protocol: LOQ/LOD Determination

  • Approach: The LOQ and LOD can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Confirmation: Prepare a standard at the calculated LOQ concentration and analyze it multiple times (e.g., n=6). The results should demonstrate acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 10%).

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18][19] This provides an indication of its reliability during normal usage.[18] Evaluating robustness early in development helps ensure the method is transferable between labs and will not fail when minor, inevitable variations occur in day-to-day operation.

Experimental Protocol: Robustness Assessment

  • Identify Parameters: Identify critical method parameters that could be subject to variation. For an HPLC method for amino alcohols, these could include:

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • If derivatization is used: reaction time or temperature.

  • Analysis: Perform a set of experiments where these parameters are varied one at a time. Analyze a system suitability solution and a standard sample under each condition.

  • Evaluation:

    • Evaluate the impact of the variations on key system suitability parameters (e.g., resolution, peak symmetry) and the quantitative result.

    • The method is considered robust if the results remain within the acceptance criteria under all tested variations.

Chapter 3: The Interconnected Web of Validation

ValidationWorkflow cluster_quant Quantitative Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy Establishes curve for calculation loq LOQ / LOD linearity->loq Slope used for calculation precision Precision accuracy->precision Confirms precision at different levels specificity Specificity specificity->linearity robustness Robustness robustness->accuracy robustness->precision

Caption: Interconnectivity of core validation parameters.

For instance, the calibration curve generated during the Linearity study is used to calculate the results for Accuracy and Precision . The Accuracy study, in turn, confirms that the method is not only precise but also free of bias across its range. Specificity is the foundation upon which all quantitative tests are built. A method cannot be considered accurate or linear if it is not specific. Finally, Robustness provides the confidence that the validated state of accuracy and precision will be maintained during routine use.

Conclusion

The validation of an analytical method for amino alcohol quantification is a systematic and scientifically rigorous process that is essential for ensuring data quality and regulatory compliance. By understanding the unique chemical properties of amino alcohols and applying the principles outlined in the ICH guidelines, researchers can develop and validate methods that are truly fit for purpose. This guide has aimed to provide not just the "what" and "how" of method validation, but the critical "why" that transforms a set of experiments into a comprehensive demonstration of a method's reliability, accuracy, and robustness.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link][6][9]

  • ICH Q2(R2) and Q14: A Modernized Approach . Lab Manager. [Link][10]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . PharmTech. [Link][20]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link][21]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link][7][17]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link][18]

  • 10 Method Validation Parameters In Pharma . Pharmabeej. [Link][19]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride . AKJournals. [Link][16]

  • Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry. [Link][5]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV . Diva-portal.org. [Link][14]

  • Amino alcohols Analysis of ethanol amines . Agilent. [Link][2]

  • Analytical Methods for Amino Acids . Shimadzu. [Link][3][12]

  • I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? . ResearchGate. [Link][15]

  • LC/MS Analysis of Various Hydrophilic Compounds Using a Polymer-Based Amino Column . Shodex. [Link][11]

  • ICH Q2(R1) provides a formal overview of the criteria required to fully validate an analytical procedure . ResearchGate. [Link][8]

Sources

Navigating Chiral Stationary Phases for Amino Alcohol Resolution: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amino alcohols are ubiquitous structural motifs in pharmaceuticals, serving as active pharmaceutical ingredients (APIs) (e.g., β -blockers like propranolol and amlodipine) and versatile chiral synthons[1]. Because the enantiomers of a chiral drug can exhibit drastically different pharmacological and toxicological profiles, regulatory agencies mandate rigorous enantiomeric resolution and quantification[2]. However, the polar nature of the hydroxyl and amino groups makes the enantioseparation of amino alcohols notoriously challenging, often resulting in peak tailing and poor resolution[3].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs)—Polysaccharides, Crown Ethers, and Macrocyclic Antibiotics—providing the mechanistic causality and experimental protocols necessary for robust method development.

Mechanistic Causality in Chiral Recognition

The selection of a CSP cannot be reduced to trial-and-error; it requires a fundamental understanding of the molecular interactions between the chiral selector, the amino alcohol analyte, and the mobile phase[4].

Polysaccharide-Based CSPs (e.g., Chiralcel OD-H, Chiralpak IB)

Derived from derivatized cellulose or amylose polymers, these CSPs rely on a complex network of hydrogen bonding, dipole-dipole stacking, and π−π interactions[2].

  • The Causality of Basic Additives: When resolving secondary or tertiary amino alcohols on polysaccharide columns, a basic additive (e.g., 0.1% ammonium hydroxide or diethylamine) is strictly required[3]. The basic additive suppresses the ionization of the analyte's amino group, preventing deleterious secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing. Coated polysaccharide CSPs often exhibit superior enantioselectivity for amino alcohols compared to covalently bonded equivalents[5].

Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

These phases utilize a host-guest complexation mechanism, specifically targeting primary amines[3].

  • The Causality of Acidic Additives: The 18-crown-6 ether ring acts as the "host." For chiral recognition to occur, the primary amine of the amino alcohol must be protonated into an ammonium ion ( −NH3+​ ). This requires an acidic mobile phase (e.g., 0.8% trifluoroacetic acid, TFA)[3]. The three hydrogens of the ammonium ion form hydrogen bonds with the oxygen atoms of the crown ether cavity, enabling stereoselective discrimination based on the steric bulk of the substituents adjacent to the chiral center[1].

Macrocyclic Antibiotic CSPs (e.g., Chirobiotic T2/V2)

Utilizing glycopeptides like teicoplanin or vancomycin, these CSPs offer multiple interaction sites (inclusion cavities, peptide clefts, and carbohydrate moieties)[4]. They are highly effective in Polar Ionic (PI) modes, providing a complementary screening alternative when polysaccharide phases fail[4].

CSP Selection Logic

The following decision tree illustrates the logical pathway for selecting an appropriate CSP based on the structural properties of the target amino alcohol.

CSP_Decision_Tree Start Target Analyte: Amino Alcohol AmineType Amine Substitution Degree? Start->AmineType Primary Primary Amine (e.g., Norephedrine) AmineType->Primary Primary (-NH2) SecTert Secondary / Tertiary Amine (e.g., Propranolol) AmineType->SecTert Secondary (-NHR) / Tertiary (-NR2) CrownEther Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Primary->CrownEther Acidic Mobile Phase (Protonation Required) Macrocyclic Macrocyclic Antibiotic (e.g., Chirobiotic T2) Primary->Macrocyclic Polar Ionic Mode Polysaccharide Polysaccharide CSP (e.g., Chiralcel OD-H) SecTert->Polysaccharide Normal Phase / SFC (Basic Additive) SecTert->Macrocyclic Reversed Phase

Logical decision tree for selecting a chiral stationary phase based on amino alcohol structure.

Comparative Performance Data

The table below synthesizes experimental performance metrics for resolving various amino alcohols across different CSP architectures.

Chiral Stationary PhaseTarget Analyte ProfileExample AnalyteMobile Phase ConditionsSeparation Factor ( α )Resolution ( Rs​ )
Polysaccharide (Coated) (Chiralcel OD-H)Secondary/Tertiary Amino Alcohols2-amino-4-methyl-1-pentanol10% IPA / Hexane (NP)> 3.00[5]> 7.00[5]
Polysaccharide (Bonded) (Chiralpak IB)Secondary/Tertiary Amino Alcohols2-amino-4-methyl-1-pentanol10% IPA / Hexane (NP)3.15[5]7.00[5]
Crown Ether (CROWNPAK CR-I(+))Primary AminesFree Amino Acids / AminesSFC: Modifier + 0.8% TFAHighly Selective[3]Baseline (9/12)[3]
Crown Ether (CROWNPAK CR(+))Primary AminesAmlodipineIsocratic Reversed PhaseHigh[1]Baseline[1]
Macrocyclic Antibiotic (Chirobiotic T2/V2)Broad SpectrumVarious Chiral DrugsPolar Ionic (PI) ModeModerate-High[4]Baseline[4]

Note: Coated polysaccharide CSPs generally exhibit greater enantiomer separation for amino alcohols than their covalently bonded counterparts, though bonded phases offer broader solvent compatibility[5].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols define the exact operational boundaries required for successful enantioseparation.

Protocol A: SFC Screening on Polysaccharide CSPs (Secondary/Tertiary Amino Alcohols)
  • Sample Preparation: Dissolve the racemic amino alcohol in HPLC-grade methanol to a concentration of 1 mg/mL. Ensure the sample is free of particulates by filtering through a 0.22 μ m PTFE syringe filter.

  • Mobile Phase Preparation: Prepare the co-solvent (modifier) by adding 0.1% v/v ammonium hydroxide ( NH4​OH ) to methanol or isopropanol[3]. Critical step: The basic additive is non-negotiable for suppressing silanol interactions.

  • System Equilibration: Install a Chiralcel OD-H or Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 μ m). Equilibrate the Supercritical Fluid Chromatography (SFC) system with CO2​ and 10-20% of the basic modifier at a flow rate of 3.0 mL/min, maintaining a backpressure of 120-150 bar and a column temperature of 35°C.

  • Injection & Analysis: Inject 2-5 μ L of the sample. Monitor via Photodiode Array (PDA) detection at the analyte's λmax​ . Calculate Rs​=2(t2​−t1​)/(w1​+w2​) .

Protocol B: HPLC/SFC Screening on Crown Ether CSPs (Primary Amino Alcohols)
  • Sample Preparation: Dissolve the primary amino alcohol racemate in the acidic mobile phase modifier to a concentration of 0.5 - 1.0 mg/mL.

  • Mobile Phase Preparation: Prepare an acidic modifier by adding 0.8% v/v Trifluoroacetic Acid (TFA) to ethanol or methanol[3]. Critical step: The acid must be strong enough to fully protonate the primary amine for host-guest inclusion.

  • System Equilibration: Install a CROWNPAK CR-I(+) column. For SFC, use CO2​ with the acidic modifier[3]. For HPLC (Reversed Phase), use an acidic aqueous mobile phase (e.g., perchloric acid pH 1.5)[1]. Equilibrate until the baseline is completely stable.

  • Injection & Analysis: Inject the sample. Note that for amino acids, L-enantiomers typically elute first on CR(+) columns.

Experimental_Workflow Prep 1. Sample Prep 1 mg/mL in Modifier Equil 2. Column Equilibration Additives: TFA or NH4OH Prep->Equil Inject 3. Injection & Run HPLC/SFC Systems Equil->Inject Detect 4. Detection UV/Vis, PDA, or MS Inject->Detect Analyze 5. Data Analysis Calculate α and Rs Detect->Analyze

Step-by-step experimental workflow for the enantioseparation of amino alcohols.

Conclusion

The successful resolution of amino alcohols hinges on matching the analyte's substitution pattern with the correct chiral recognition mechanism. Polysaccharide CSPs remain the gold standard for secondary and tertiary amines when paired with basic additives[3][5]. Conversely, Crown Ether CSPs provide unparalleled selectivity for primary amines via acidic protonation and host-guest complexation[1][3]. By adhering to these mechanistic principles and validated protocols, researchers can significantly streamline chiral method development.

References

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases Journal of the Pharmaceutical Society of Korea
  • Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs International Journal of Pharmaceutical and Phytopharmacological Research
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases Chrom
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans MDPI

Sources

Diastereoselective Reduction of N-Protected α-Amino Ketones: A Comparative Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry and drug development, I frequently encounter the challenge of installing contiguous stereocenters. Among these, the chiral 1,2-amino alcohol motif is a privileged pharmacophore, forming the backbone of HIV protease inhibitors, sphingosines, and myriad central nervous system therapeutics.

The most direct route to these vicinal stereocenters is the diastereoselective reduction of N-protected α-amino ketones. However, the presence of the nitrogen atom introduces competing mechanistic pathways—specifically, the battle between chelation control and steric avoidance.

This guide provides an objective, data-backed comparison of the three dominant paradigms for this transformation: Substrate-Controlled Hydride Reduction , Transition-Metal Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Ketoreductase (KRED) Reduction . We will dissect the causality behind experimental choices, compare their performance metrics, and provide self-validating protocols for immediate laboratory implementation.

Mechanistic Foundations: The Causality of Stereocontrol

Before comparing methodologies, we must understand the physical chemistry dictating the stereochemical outcome. The reduction of an α-chiral ketone can proceed via two primary transition states, depending on the nature of the nitrogen protecting group and the reaction conditions [1].

  • Cram Chelation Control (anti-selective): When the amine is protected by a Lewis-basic group (e.g., carbamates like N-Boc or N-Cbz), a metal cation (such as Li⁺) can coordinate simultaneously to the ketone oxygen and the carbamate carbonyl. This forms a rigid, five-membered chelate ring. Hydride attack then occurs from the less sterically hindered face, reliably yielding the anti-1,2-amino alcohol.

  • Felkin-Anh Control (syn-selective): If the amine is protected by a sterically massive group lacking Lewis basicity (e.g., N-Trityl or N,N-dibenzyl), chelation is physically precluded. The molecule adopts a conformation where the bulkiest group is orthogonal to the carbonyl π-system. Hydride attack occurs anti to this bulky group, yielding the syn-1,2-amino alcohol.

SubstrateControl A N-Protected α-Amino Ketone B Carbamate Protection (e.g., N-Boc, N-Cbz) A->B C Bulky Protection (e.g., N-Trityl) A->C D Cram Chelation Model (Li+ coordination) B->D LiAlH(O-t-Bu)3, EtOH, -78°C E Felkin-Anh Model (Steric avoidance) C->E LiAlH(O-t-Bu)3, THF, -5°C F anti-1,2-Amino Alcohol (>95:5 dr) D->F Hydride attack via less hindered face G syn-1,2-Amino Alcohol (>95:5 dr) E->G Hydride attack anti to largest group

Mechanistic divergence in substrate-controlled reductions based on protecting group and conditions.

Comparative Analysis of Reduction Methodologies

Method A: Substrate-Controlled Hydride Reduction

The traditional approach relies on stoichiometric hydride reagents. Using lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is the gold standard here. The massive steric bulk of the tert-butoxy ligands prevents over-reduction and slows the reaction sufficiently to allow perfect facial discrimination.

  • The "Why": For anti-selectivity, running the reaction in ethanol at -78 °C is critical. The low temperature stabilizes the delicate Li⁺ chelate complex, while the protic solvent facilitates rapid protonation of the resulting alkoxide, locking the stereocenter [1].

Method B: Asymmetric Transfer Hydrogenation (ATH) via DKR

Transition-metal catalyzed ATH, particularly using Noyori-Ikariya Ru(II)-TsDPEN complexes, offers a catalytic alternative. When applied to racemic α-amino ketones bearing an enolizable α-proton, the system undergoes Dynamic Kinetic Resolution (DKR) [2].

  • The "Why": In a formic acid/triethylamine mixture, the racemic ketone rapidly enolizes and racemizes. The chiral Ru-catalyst selectively reduces only one enantiomer of the ketone at a rate vastly superior to the other. This funnels 100% of the racemic starting material into a single enantio- and diastereomer (up to 99% ee and dr) [4].

Method C: Biocatalytic Ketoreductase (KRED) Reduction

Enzyme engineering has brought KREDs to the forefront of pharmaceutical manufacturing. Like ATH, KREDs can perform DKR on racemic α-amino ketones.

  • The "Why": KREDs operate via an exquisitely defined chiral pocket that binds the substrate in a single orientation, transferring a hydride from the NADPH cofactor. Because they function in aqueous buffers at physiological pH, they represent the greenest methodology. Bristol-Myers Squibb recently demonstrated this by screening KREDs to achieve >99% de and >99% ee for syn-(1R,2S) amino alcohols [3].

DKR_Workflow R_Ketone (R)-α-Amino Ketone Racemization Rapid in situ Racemization (Base/Buffer) R_Ketone->Racemization Catalyst Chiral Catalyst (Ru-TsDPEN or KRED) R_Ketone->Catalyst Matched (Fast) S_Ketone (S)-α-Amino Ketone S_Ketone->Racemization Mismatched Mismatched / Slow S_Ketone->Mismatched Mismatched (Slow) Product Enantiopure syn- or anti- 1,2-Amino Alcohol (>99% ee, >99% de) Catalyst->Product

Dynamic Kinetic Resolution (DKR) workflow funneling racemic mixtures into a single stereoisomer.

Quantitative Performance Comparison

The following table synthesizes typical performance metrics across the three methodologies based on recent process chemistry literature.

MetricSubstrate-Controlled (LiAlH(O-t-Bu)₃)ATH-DKR (Ru-TsDPEN)Biocatalytic DKR (KREDs)
Typical Yield 85 - 95%80 - 98%90 - 99%
Diastereomeric Ratio (dr) Up to 98:2 (anti or syn)> 99:1 (Catalyst dependent)> 99:1 (Enzyme dependent)
Enantiomeric Excess (ee) N/A (Requires chiral pool SM)> 98% (from racemic SM)> 99% (from racemic SM)
Atom Economy Low (Stoichiometric metal waste)High (Formate as H₂ source)High (Glucose as H₂ source)
Scalability Moderate (Cryogenic -78°C required)Excellent (Ambient to 40°C)Excellent (Ambient, aqueous)
Primary Limitation Requires pre-existing chiralityCatalyst cost, trace heavy metalsRequires extensive enzyme screening

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to verify causality and reaction progress.

Protocol 1: anti-Selective Substrate-Controlled Reduction [1]

Objective: Synthesis of anti-N-Boc-1,2-amino alcohol from enantiopure N-Boc-α-amino ketone.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the N-Boc-α-amino ketone (1.0 equiv) and anhydrous ethanol (0.1 M).

  • Cryogenic Control: Cool the solution to precisely -78 °C using a dry ice/acetone bath. Causality check: Failure to reach -78 °C will result in the collapse of the lithium chelate, eroding dr.

  • Hydride Addition: Add a solution of LiAlH(O-t-Bu)₃ (2.5 equiv) in THF dropwise over 30 minutes.

  • Monitoring: Stir at -78 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The product will stain intensely with ninhydrin after gentle heating.

  • Quench & Workup: Quench cold with 10% aqueous citric acid (prevents emulsion formation typical of aluminum salts). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: ATH-DKR using Ru-TsDPEN [2, 4]

Objective: Synthesis of highly enantio- and diastereopure amino alcohol from racemic ketone.

  • Solvent Preparation: Prepare an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Degas via argon sparging for 30 minutes. Causality check: Oxygen poisons the Ru(II) catalyst, leading to stalled conversions.

  • Reaction Assembly: To a reaction vial, add racemic N-protected α-amino ketone (1.0 equiv) and RuCl (1 mol%).

  • Execution: Add the degassed FA/TEA mixture (2.0 M). Stir at 40 °C for 24 hours. The mild heating accelerates the base-catalyzed racemization of the starting material, ensuring efficient DKR.

  • Validation: Analyze an aliquot via Chiral HPLC. You should observe the depletion of both ketone enantiomers and the emergence of a single product peak.

  • Workup: Dilute with water, extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate.

Protocol 3: Biocatalytic KRED Reduction via DKR [3]

Objective: Green synthesis of chiral amino alcohols using engineered ketoreductases.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling System: To the buffer, add D-Glucose (1.5 equiv), NADP⁺ (0.1 mol%), and Glucose Dehydrogenase (GDH, 5 U/mL). Causality check: GDH oxidizes glucose to gluconolactone, regenerating the expensive NADPH required by the KRED.

  • Enzyme & Substrate Addition: Add the selected KRED enzyme (e.g., KRED-145, 10 wt% relative to substrate). Dissolve the racemic α-amino ketone in DMSO (up to 10% v/v final concentration to aid solubility) and add dropwise to the aqueous mixture.

  • Incubation: Incubate at 30 °C with orbital shaking (250 rpm) for 24 hours. Maintain pH at 7.0 using 1 M NaOH via an autotitrator (gluconic acid byproduct lowers pH).

  • Workup: Add Celite and filter to remove denatured proteins. Extract the filtrate with MTBE (3x). Dry over MgSO₄ and concentrate.

References

  • Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols ACS Publications URL
  • Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones ResearchGate URL
  • Ketoreductase Catalyzed (Dynamic)
  • A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process...

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess of Chiral Amino Alcohols by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral amino alcohols are a privileged scaffold in a multitude of active pharmaceutical ingredients (APIs). The two enantiomers of an amino alcohol can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, regulatory bodies worldwide mandate the precise quantification of the enantiomeric composition of any chiral drug candidate.[1] This guide provides a comprehensive, field-proven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining enantiomeric excess (ee), equipping you with the foundational knowledge and practical protocols to navigate this critical analytical challenge.

The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography

HPLC is the gold standard for chiral separations due to its high resolution, reproducibility, and adaptability.[5][6] The fundamental principle of chiral HPLC is the creation of a transient diastereomeric complex between the solute enantiomers and a chiral selector.[7] This differential interaction causes one enantiomer to be retained longer on the column, thus enabling their separation. This can be accomplished via two primary strategies: direct and indirect separation.[5][8]

  • Direct Methods: Utilize a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the solid support. This is the most common and often preferred approach as it avoids potentially complex derivatization steps.[8]

  • Indirect Methods: Involve pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column.[5][8]

This guide will focus primarily on the direct method, as the vast array of commercially available CSPs has made it the more efficient and widely applicable strategy.

The Workflow of Chiral HPLC Analysis

A successful chiral analysis follows a logical and systematic workflow. The following diagram outlines the key stages, from initial sample preparation to the final calculation of enantiomeric excess.

Chiral HPLC Workflow Figure 1: General Workflow for Enantiomeric Excess Determination by HPLC cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation Sample Racemic Standard & Sample Preparation MethodDev Method Development & Column Screening Sample->MethodDev Select appropriate starting conditions HPLC HPLC System Injection MethodDev->HPLC Inject standards & samples Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Detect and record signal PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Identify enantiomer peaks ee_Calc Enantiomeric Excess (ee) Calculation ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 PeakIntegration->ee_Calc Quantify peak areas

Caption: General Workflow for Enantiomeric Excess Determination by HPLC.

Choosing Your Weapon: A Comparative Guide to Chiral Stationary Phases

The success of a direct chiral separation is almost entirely dependent on the selection of the appropriate CSP. The interactions between the analyte and the CSP are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Let's compare the most prevalent classes of CSPs for chiral amino alcohol analysis.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose coated or immobilized on a silica support are the most versatile and widely used CSPs in the industry.[9][10] Their broad applicability stems from a combination of helical polymer structure, which provides steric hindrance, and carbamate groups that offer sites for hydrogen bonding and dipole-dipole interactions.

Pirkle-Type (Brush-Type) CSPs

These CSPs consist of small chiral molecules covalently bonded to a silica support.[11] A common example is based on (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine. Chiral recognition is primarily driven by π-π interactions (between the electron-deficient dinitrobenzoyl group of the CSP and electron-rich aromatic rings on the analyte), hydrogen bonding, and dipole stacking.[12] They are particularly effective for analytes containing aromatic rings.

Macrocyclic Glycopeptide (Antibiotic) CSPs

CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin offer unique chiral recognition capabilities.[6][13] Their complex three-dimensional structures provide a variety of interaction sites, including peptide linkages, aromatic rings, and ionizable groups, making them suitable for separating polar and ionizable compounds like underivatized amino acids and amino alcohols.[13]

Performance Comparison: Separation of a Prototypical Amino Alcohol

To illustrate the practical differences between these CSPs, let's consider the separation of a representative chiral amino alcohol. The data below is a synthesized comparison based on typical performance characteristics reported in application notes and the scientific literature for analytes of this class.

CSP Class Commercial Example Typical Mobile Phase Separation Factor (α) Resolution (Rs) Key Strengths & Considerations
Polysaccharide Chiralpak® IA (Immobilized Amylose)Normal Phase (Hexane/IPA/DEA)1.2 - 1.8> 2.0Broad applicability , robust, can tolerate a wide range of solvents. Immobilized versions are compatible with "forbidden" solvents like DCM and THF.[10]
Polysaccharide Chiralcel® OD-H (Coated Cellulose)Normal Phase (Hexane/EtOH)1.1 - 1.6> 1.5Excellent for many aromatic amino alcohols. Coated nature restricts mobile phase choices.
Pirkle-Type SUMICHIRAL® OA-4700Normal Phase (Hexane/DCE/EtOH)1.3 - 2.5> 2.5High efficiency and selectivity , especially for N-derivatized amines and alcohols. Often provides excellent resolution.[12]
Macrocyclic Astec® CHIROBIOTIC® V2Polar Ionic/Reversed-Phase1.1 - 1.5> 1.5Excellent for polar and ionizable compounds. Can often separate underivatized amino alcohols in reversed-phase, LC-MS compatible mobile phases.[14]

Note: Separation Factor (α) is the ratio of the retention factors of the two enantiomers. Resolution (Rs) is a measure of the degree of separation between the two peaks. An Rs value ≥ 1.5 indicates baseline separation.[14]

Field-Proven Experimental Protocols

Here, we provide detailed starting protocols for the analysis of a chiral amino alcohol. These should be considered robust starting points for your method development.

Protocol 1: Direct Separation on a Polysaccharide CSP (Normal Phase)

This protocol is a versatile starting point for most chiral amino alcohols, especially those with aromatic moieties.

1. Analyte & Standard Preparation:

  • Racemic Standard: Prepare a 1.0 mg/mL solution of the racemic amino alcohol in the mobile phase or a compatible solvent (e.g., ethanol or isopropanol).
  • Sample: Prepare the sample at a similar concentration in the same solvent. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.
  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). The DEA is a basic additive used to improve the peak shape of amine-containing compounds.[14]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm for phenyl groups).
  • Injection Volume: 10 µL.

3. Method Execution & Data Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the racemic standard to determine the retention times (t_R1, t_R2) and resolution (Rs) of the two enantiomers.
  • Inject the sample solution.
  • Integrate the peak areas (Area1, Area2) for the two enantiomers in the sample chromatogram.
  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 .
Protocol 2: Indirect Separation via Derivatization

This method is useful when a suitable CSP is not available, or when detection sensitivity is low due to the lack of a strong chromophore in the parent molecule.[9]

1. Derivatization Step:

  • In a vial, dissolve ~1 mg of the amino alcohol sample in 1 mL of an aprotic solvent like acetonitrile.
  • Add 1.2 equivalents of a chiral derivatizing agent, such as (R)-(-)-Moshers acid chloride or 3,5-Dinitrobenzoyl chloride.
  • Add 1.5 equivalents of a non-chiral base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
  • Allow the reaction to proceed at room temperature for 1-2 hours, or until complete (monitor by TLC or achiral HPLC).
  • Quench the reaction with a small amount of methanol if necessary. Dilute the sample to a suitable concentration with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.
  • Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point. For example, 50-90% acetonitrile over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for the 3,5-Dinitrobenzoyl group).[9]
  • Injection Volume: 10 µL.

3. Data Analysis:

  • The two diastereomers will now separate on the achiral column.
  • Integrate the peak areas and calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess of the original sample.

The Mechanism of Chiral Recognition

The ability of a CSP to differentiate between enantiomers is often explained by the three-point interaction model. This model posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the chiral stationary phase and one of the enantiomers. The other enantiomer will be unable to establish all three interaction points simultaneously, leading to a less stable complex and earlier elution.

Three_Point_Interaction_Model Figure 2: The Three-Point Interaction Model for Chiral Recognition cluster_enantiomers Analyte Enantiomers CSP Chiral Stationary Phase (CSP) Site A Site B Site C Enantiomer_R Enantiomer R Group X Group Y Group Z Enantiomer_R:X->CSP:A Interaction 1 (e.g., H-bond) Enantiomer_R:Y->CSP:B Interaction 2 (e.g., π-π stack) Enantiomer_R:Z->CSP:C Interaction 3 (e.g., Steric) Enantiomer_S Enantiomer S Group X Group Y Group Z Enantiomer_S:X_S->CSP:A Interaction 1 Enantiomer_S:Z_S->CSP:B Interaction 2 note Enantiomer R forms a stable, three-point interaction complex, leading to stronger retention. Enantiomer S can only form two points of interaction, resulting in a weaker complex and faster elution.

Caption: The Three-Point Interaction Model for Chiral Recognition.

Concluding Remarks

The accurate assessment of enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development. HPLC, particularly with the advent of diverse and robust chiral stationary phases, provides a powerful platform for this analysis. By understanding the principles of chiral separation, comparing the strengths of different CSPs, and employing systematic method development, researchers can confidently and accurately determine the enantiomeric purity of chiral amino alcohols. The protocols and comparative data within this guide serve as a foundation upon which you can build specific, validated methods for your compounds of interest, ensuring the safety and efficacy of the next generation of therapeutics.

References

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]

  • The principle of HPLC chiral separation. ResearchGate. [Link]

  • Amino alcohol-derived chiral stationary phases. PubMed. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumichiral. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. ACS Publications. [Link]

  • What is Chiral Column in HPLC ? YouTube. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Importance of drug enantiomers in clinical pharmacology. PubMed. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]

  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

Sources

Safety Operating Guide

Advanced Safety & Operational Protocol: Handling 1-Amino-2-phenylpentan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a specialty pharmaceutical intermediate, 1-Amino-2-phenylpentan-2-ol (CAS: 100054-37-3) requires rigorous handling protocols[1]. While it serves as a critical building block in drug development, its structural classification as an aromatic amino alcohol presents unique physicochemical hazards. This guide provides drug development professionals with a field-proven, self-validating operational framework for personal protective equipment (PPE), handling, and disposal.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first quantify the chemical's properties. The following data dictates our engineering controls and PPE selection:

ParameterValueOperational Implication
Molecular Formula C₁₁H₁₇NO[1]Organic backbone requires solvent-resistant PPE.
Molecular Weight 179.26 g/mol [1]Low molecular weight increases volatility and aerosolization risk.
XLogP3-AA 1.2[1]Moderate lipophilicity; readily crosses the stratum corneum (skin barrier).
Topological Polar Surface Area 46.2 Ų[1]High membrane permeability; severe risk of systemic absorption upon contact.

Mechanistic Hazard Analysis

Do not simply view this compound as a generic irritant; understanding why it is dangerous is critical for maintaining laboratory safety.

1-Amino-2-phenylpentan-2-ol possesses a primary amine group that acts as a strong base. Upon contact with the moisture of the skin or ocular mucosa, it causes localized alkaline hydrolysis (saponification) of cellular lipid bilayers. Concurrently, the lipophilic phenyl-pentyl backbone (XLogP3-AA of 1.2) facilitates rapid partitioning into the lipid-rich layers of the epidermis[1]. This dual-action mechanism means the compound not only destroys surface tissue but actively penetrates it, risking systemic toxicity.

Furthermore, amino alcohols are known to react with formaldehyde generators (often present in other lab reagents or disinfectants) to form nitrosamines, which are highly carcinogenic and can penetrate the skin[2]. Therefore, isolating this compound from incompatible reagents is a paramount safety directive.

HazardPathway Compound 1-Amino-2-phenylpentan-2-ol Dermal Dermal Exposure Compound->Dermal Inhalation Aerosol Inhalation Compound->Inhalation Amine Amine Basicity (Tissue Hydrolysis) Dermal->Amine Lipid Lipophilic Partitioning (Membrane Permeation) Dermal->Lipid XLogP 1.2 Inhalation->Amine Toxicity Systemic Toxicity & Cellular Damage Amine->Toxicity Lipid->Toxicity

Fig 1: Mechanistic hazard pathway of 1-Amino-2-phenylpentan-2-ol exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex is entirely insufficient for handling this compound due to its organic nature, which rapidly degrades latex polymers. The following PPE is mandatory[3],[4]:

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Rationale
Eye/Face Tight-sealing chemical safety goggles (face shield for >50mL volumes).OSHA 29 CFR 1910.133 / EN 166[5],[6]Protects against alkaline splashes that cause irreversible corneal saponification[3].
Hands Heavy-duty Nitrile or Butyl Rubber gloves.EN 374[5]Prevents breakthrough of the lipophilic phenylpentanol backbone[3].
Body Fire/flame-resistant, impervious lab coat or chemical suit.InstitutionalPrevents dermal absorption and mitigates risks from static discharge[5].
Respiratory Full-face respirator with organic vapor (OV) / HEPA cartridges.NIOSH[5]Required if local exhaust ventilation fails or during spill cleanup to prevent inhalation of basic aerosols[4],[5].

Operational Workflow: Handling & Dispensing

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation

  • Action: Conduct all handling within a certified chemical fume hood or process enclosure[4],[6].

  • Validation Check: Perform a tissue-paper flutter test at the sash opening. A strong, inward directional airflow visually confirms that the face velocity is within the safe operational range (80-100 fpm) before opening the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don the required PPE as outlined in the matrix.

  • Validation Check: Perform a pneumatic inflation test on your butyl/nitrile gloves. Trap air inside the glove and roll the cuff down; a lack of deflation validates the barrier integrity against lipophilic permeation.

Step 3: Dispensing

  • Action: Use non-sparking, anti-static spatulas or pipettes[5],[7]. Amino alcohols can generate static charge during transfer, presenting an ignition risk if solvent vapors are present.

  • Causality: Grounding and bonding bulk transfer equipment minimizes dust/aerosol generation and prevents electrostatic discharge[4].

Step 4: Post-Handling Decontamination

  • Action: Seal the primary container tightly and store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers, formaldehyde generators)[5],[2]. Wash hands and any exposed skin immediately after PPE removal[4].

Spill Response & Disposal Plan

In the event of a spill, the primary amine functionality makes the compound highly reactive and slippery[7]. Execute the following procedural workflow:

SpillResponse Start Spill Detected Evacuate Isolate Area & Remove Ignition Sources Start->Evacuate PPE Don Maximum PPE (Respirator Required) Evacuate->PPE Contain Apply Vermiculite/ Inert Absorbent PPE->Contain Collect Use Spark-Proof Tools Contain->Collect Dispose Seal in Hazardous Waste Container Collect->Dispose

Fig 2: Step-by-step spill response and containment workflow.

Detailed Spill Methodology:

  • Isolate: Evacuate personnel to safe areas upwind of the spill. Remove all sources of ignition immediately[8],[7].

  • Contain: Do not use combustible absorbents (like sawdust). Apply an inert, non-combustible absorbent such as vermiculite or dry sand to contain the alkaline liquid/powder[7].

  • Collect: Utilize spark-proof shovels and explosion-proof equipment to collect the adhered material[5],[7].

  • Dispose: Place the collected residue into a clearly labeled, sealed, flammable-waste container[7]. Do not flush down drains, as pharmaceutical intermediates must be prevented from entering water courses[2],[7]. Dispose of in accordance with local environmental regulations[7].

References

  • Pfizer Ireland Pharmaceuticals - Environmental Protection Agency EPA.ie[Link]

  • ProRoll Light | Knauf Safety Data Sheet Knauf[Link]

  • MICROSHIELD ANTIMICROBIAL HAND GEL - schuelke Schuelke[Link]

  • PRODUCT SPECIFICATION - BIOSYNTH AG Cosmobio[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.